molecular formula C16H34O8S2 B8025140 Hydroxy-PEG3-SS-PEG3-alcohol

Hydroxy-PEG3-SS-PEG3-alcohol

Número de catálogo: B8025140
Peso molecular: 418.6 g/mol
Clave InChI: LSCOQDOWFVSGMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hydroxy-PEG3-SS-PEG3-alcohol (CAS 5662-81-7) is a specialized polyethylene glycol (PEG)-based linker compound of molecular weight 418.6, integral to advanced therapeutic and diagnostic research. It contains two terminal hydroxyl groups, which serve as convenient handles for further chemical derivatization and conjugation to various molecules of interest . Its core structural feature is a central, cleavable disulfide bond (-S-S-), which is designed to be reduced in intracellular environments, facilitating controlled payload release . The primary research value of this compound lies in its application in constructing stimuli-responsive drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and other targeted nanotherapies. The incorporation of triethylene glycol (PEG3) chains on both sides of the disulfide bond significantly increases the water solubility of the conjugated payload, a critical factor for the bioavailability and formulation of hydrophobic drugs . This combination of features—enhanced solubility and a reduction-sensitive cleavage mechanism—helps address key challenges in drug delivery, including strong off-target effects, limited therapeutic efficacy, and poor drug solubility . By leveraging the intracellular reducing environment (e.g., using agents like Dithiothreitol/DTT), researchers can utilize this linker as an "on-off switch" for the precise release of antitumor drugs at the target site, thereby improving efficacy and reducing systemic toxicity . Beyond drug conjugation, this bifunctional linker is also a valuable tool for creating stable nanoparticles, crosslinking biomolecules, and studying metabolic processes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCOQDOWFVSGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cleavable PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of cleavable polyethylene (B3416737) glycol (PEG) linkers. These linkers are critical components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs), enabling the controlled release of therapeutic payloads at the target site. By incorporating a selectively cleavable bond, these linkers ensure that the conjugate remains stable in systemic circulation, minimizing off-target toxicity, and releases the active drug only in response to specific physiological or external triggers.[][2][3] This document details the synthesis and characteristics of four major classes of cleavable PEG linkers: acid-labile, disulfide-based, enzyme-cleavable, and photo-cleavable linkers.

Acid-Cleavable PEG Linkers

Acid-cleavable linkers are designed to hydrolyze in the acidic environments characteristic of tumor tissues (pH ~6.0), endosomes (pH 5.5–6.5), and lysosomes (pH 4.5–5.0).[4][][6] This pH differential between systemic circulation (pH ~7.4) and the target cellular compartments allows for site-specific drug release.[][] Common acid-labile functional groups include hydrazones, acetals, and ketals.[][][8]

Synthesis Overview

The synthesis of acid-labile PEG linkers typically involves the reaction of a PEG derivative functionalized with a ketone or aldehyde with a hydrazine-containing payload to form a hydrazone bond, or the reaction of a diol with an aldehyde or ketone to form an acetal/ketal.

A representative synthesis for a hydrazone linker involves modifying a PEG chain with a terminal functional group that can be converted to a ketone. This PEG-ketone can then be conjugated to a drug containing a hydrazide moiety. The resulting hydrazone bond is stable at neutral pH but hydrolyzes under acidic conditions.[]

Similarly, acetal-based linkers can be synthesized from a PEG macromonomer and an acetal-based cross-linker, which degrades in response to acidic pH.[8][9][10]

Quantitative Data: pH-Dependent Stability

The rate of cleavage for acid-labile linkers is highly dependent on pH. The table below summarizes the stability of common acid-labile linkages at different pH values.

Linker TypepH 7.4 (Plasma) StabilitypH 5.0-6.0 (Endosome/Tumor) StabilityKey Features
Hydrazone StableRapidly hydrolyzed[][11]Widely used; cleavage rate can be tuned by modifying the chemical structure.
Acetal/Ketal StableHydrolyzes to release aldehyde/ketone and diol.[6][8]Cleavage kinetics can be influenced by the structure of the acetal/ketal.[12]
Silyl Ether StableCleavable under mildly acidic conditions.[4][13][14]Rate of hydrolysis can be tuned by the choice of substituents on the silicon atom.[4][8]
Experimental Protocol: Synthesis of a PEG-Hydrazone Linker

This protocol describes the synthesis of a PEG-hydrazone linker by conjugating a PEG-aldehyde to a drug containing a hydrazide group.

Materials:

  • HO-PEG-NH2 (heterobifunctional PEG)

  • 4-formylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Hydrazide-modified drug (Payload-NHNH2)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reaction vessels and stirring equipment

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Activation of 4-formylbenzoic acid: Dissolve 4-formylbenzoic acid and NHS in anhydrous DCM. Add DCC to the solution at 0°C and stir for 12 hours at room temperature to form the NHS ester.

  • Synthesis of PEG-aldehyde: Dissolve HO-PEG-NH2 in anhydrous DCM. Add the activated 4-formylbenzoic acid NHS ester and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture for 24 hours at room temperature.

  • Purification of PEG-aldehyde: Purify the resulting PEG-aldehyde by precipitation in cold diethyl ether, followed by filtration and drying under vacuum.

  • Formation of Hydrazone Linkage: Dissolve the purified PEG-aldehyde and the hydrazide-modified drug in a suitable solvent like DMF with a catalytic amount of acid (e.g., acetic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using techniques like HPLC or NMR.

  • Final Purification: Purify the final PEG-drug conjugate using dialysis against a suitable buffer or size-exclusion chromatography to remove unreacted starting materials.

Synthesis and Cleavage Pathway

Acid_Cleavage Acid-Cleavable Hydrazone Linker Workflow PEG_Aldehyde PEG-Aldehyde Conjugate PEG-Hydrazone-Drug (Stable at pH 7.4) PEG_Aldehyde->Conjugate Conjugation Drug_Hydrazide Drug-Hydrazide Drug_Hydrazide->Conjugate Acidic_Env Acidic Environment (Endosome/Lysosome) pH 4.5-6.5 Conjugate->Acidic_Env Internalization Cleaved_PEG PEG-Aldehyde Acidic_Env->Cleaved_PEG Hydrolysis Released_Drug Released Drug Acidic_Env->Released_Drug Hydrolysis

Caption: Synthesis and acid-triggered cleavage of a PEG-hydrazone conjugate.

Disulfide-Based PEG Linkers

Disulfide linkers are cleaved in response to the high reducing potential within the intracellular environment.[15] The concentration of glutathione (B108866) (GSH), a key reducing agent, is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM).[15][] This differential allows disulfide-linked conjugates to remain stable in circulation and release their payload upon entering the cell.[2][]

Synthesis Overview

A common strategy for synthesizing disulfide-containing PEG linkers involves using a pyridyl disulfide-activated PEG derivative. This activated PEG reacts specifically with a thiol group on the drug or biomolecule to form a stable, yet cleavable, disulfide bond. The reaction is efficient and proceeds under mild conditions.[15]

Quantitative Data: Redox-Sensitivity

The cleavage of disulfide bonds is dependent on the concentration of reducing agents and the redox potential.

ParameterExtracellular (Blood)Intracellular (Cytoplasm)Significance
Glutathione (GSH) Conc. ~5 µM[]1-10 mM[]~1000-fold higher concentration inside cells drives disulfide bond cleavage.
Redox Potential OxidizingReducing[17]The reducing environment of the cytosol favors the cleavage of disulfide bonds.[18]
Linker Stability HighLow (Cleaved)Ensures payload remains attached in circulation and is released inside the target cell.[2]

Note: The stability of disulfide linkers can be further enhanced by introducing steric hindrance near the disulfide bond.[2]

Experimental Protocol: Synthesis of a PEG-Disulfide Linker

This protocol outlines the conjugation of a thiol-containing drug to a PEG linker activated with a pyridyl disulfide group.

Materials:

  • Maleimide-PEG-OPSS (ortho-pyridyl disulfide)

  • Thiol-containing drug (Payload-SH)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., HPLC or dialysis)

Procedure:

  • Reagent Preparation: Dissolve the Maleimide-PEG-OPSS linker in PBS buffer (pH 7.2). Separately, dissolve the thiol-containing drug in the same buffer. If the drug is not water-soluble, a co-solvent like DMSO or DMF can be used, but the final concentration should be kept low (e.g., <10%).

  • Conjugation Reaction: Add the drug solution to the PEG linker solution. A typical molar ratio is 1.2 to 2 equivalents of the drug per equivalent of the PEG linker to ensure complete reaction of the linker.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction involves the displacement of the pyridyl-2-thione group by the thiol group of the drug.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Once the reaction is complete, purify the PEG-drug conjugate from excess unreacted drug and byproducts using a suitable method such as preparative HPLC, size-exclusion chromatography, or dialysis.

  • Characterization: Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and HPLC.

Cleavage Mechanism

Disulfide_Cleavage Disulfide Linker Cleavage by Glutathione Conjugate PEG-S-S-Drug GSH_High High Intracellular Glutathione (GSH) Conjugate->GSH_High Thiol-Disulfide Exchange Intermediate PEG-S-S-G GSH_High->Intermediate Released_Drug Released Drug-SH GSH_High->Released_Drug PEG_Thiol PEG-SH Intermediate->PEG_Thiol Reduction by another GSH

Caption: Reductive cleavage of a disulfide linker by intracellular glutathione.

Enzyme-Cleavable PEG Linkers

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the target tissue or cellular compartment.[] For example, many antibody-drug conjugates utilize peptide linkers, such as valine-citrulline (Val-Cit), which are efficiently cleaved by lysosomal proteases like cathepsin B, an enzyme often upregulated in tumor cells.[][20][] This strategy provides high specificity for drug release.

Synthesis Overview

The synthesis of peptide-based linkers involves standard solid-phase or solution-phase peptide synthesis techniques. A common design includes the dipeptide sequence (e.g., Val-Cit) attached to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][22] After enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, releasing the unmodified drug.[]

Quantitative Data: Enzymatic Cleavage Efficiency

The efficiency of enzymatic cleavage is determined by kinetic parameters, which quantify the enzyme's affinity for the linker and its catalytic turnover rate.

Linker SequenceEnzymekcat/Km (M⁻¹s⁻¹)Comments
Val-Cit Cathepsin BHighGold standard for ADC linkers; stable in plasma, efficiently cleaved in lysosomes.[22][23]
Val-Ala Cathepsin BModerateCleaved at approximately half the rate of Val-Cit.[24]
Phe-Lys Cathepsin BVery HighCleaved ~30-fold faster than Val-Cit, but may have lower plasma stability.[24]
Ac-PLG-Mpa-AR-NH₂ MMP-21,600Substrate for matrix metalloproteinases (MMPs) found in the tumor microenvironment.[24]

Note: The values are illustrative and can vary based on the full substrate structure and experimental conditions.[24]

Experimental Protocol: Synthesis of a PEG-Val-Cit-PABC Linker

This protocol provides a general outline for the synthesis of a maleimide-functionalized PEG linker containing a Val-Cit-PABC moiety for drug conjugation.

Materials:

  • Fmoc-Cit-OH, Fmoc-Val-OH

  • p-aminobenzyl alcohol (PABA)

  • p-nitrophenyl chloroformate

  • Maleimidohexanoic acid

  • PEG diamine

  • Peptide coupling reagents (e.g., HBTU, HOBt)

  • Piperidine in DMF (for Fmoc deprotection)

  • Trifluoroacetic acid (TFA)

  • Standard peptide synthesis resins and solvents

Procedure:

  • Synthesis of PABC-Payload: React p-aminobenzyl alcohol with p-nitrophenyl chloroformate to form an activated carbonate. Then, react this intermediate with the amine group of a payload to form the PABC-payload carbamate.

  • Peptide Synthesis: On a solid support resin, sequentially couple Fmoc-Cit-OH and Fmoc-Val-OH using standard peptide coupling chemistry.

    • Deprotect the Fmoc group with piperidine/DMF.

    • Couple the next Fmoc-protected amino acid using a coupling agent like HBTU.

  • Linker Assembly: Couple maleimidohexanoic acid to the N-terminus of the dipeptide (Val-Cit).

  • Cleavage from Resin: Cleave the complete linker-payload construct from the solid support using TFA.

  • PEGylation: Conjugate the maleimide-functionalized Val-Cit-PABC-Payload to a thiol-activated PEG. Alternatively, the PEG moiety can be introduced at different stages of the synthesis.

  • Purification: Purify the final product at each key step using preparative HPLC. Characterize using mass spectrometry and NMR.

Enzymatic Cleavage and Drug Release Pathway

Enzyme_Cleavage Enzymatic Cleavage of a Val-Cit-PABC Linker ADC Antibody-PEG-Val-Cit-PABC-Drug Lysosome Lysosome with Cathepsin B ADC->Lysosome Internalization & Proteolytic Cleavage Cleaved_Peptide Antibody-PEG-Val-Cit Lysosome->Cleaved_Peptide PABC_Intermediate H₂N-PABC-Drug Lysosome->PABC_Intermediate Released_Drug Released Drug PABC_Intermediate->Released_Drug 1,6-Self Immolation Spacer_Fragment Spacer Fragment + CO₂ PABC_Intermediate->Spacer_Fragment 1,6-Self Immolation

Caption: Cathepsin B-mediated cleavage and self-immolation of a Val-Cit-PABC linker.

Photo-Cleavable PEG Linkers

Photo-cleavable linkers offer precise spatiotemporal control over drug release. These linkers are stable until irradiated with light of a specific wavelength (typically UV or near-IR), which triggers a photochemical reaction that cleaves the linker and releases the payload.[25] The ortho-nitrobenzyl (ONB) group is one of the most widely used photolabile moieties for this purpose.[25][26][27]

Synthesis Overview

The synthesis of ONB-based PEG linkers involves incorporating the o-nitrobenzyl moiety into a PEG chain with appropriate functional groups for conjugation. For example, an ONB-containing diol can be reacted with PEG derivatives to form the final linker. The specific chemistry can be tuned to alter the cleavage wavelength and efficiency.[25]

Quantitative Data: Photocleavage Properties

The performance of photo-cleavable linkers is characterized by their absorption wavelength and the efficiency of the cleavage reaction upon irradiation.

Photolabile GroupActivation WavelengthCleavage ProductsKey Features
ortho-Nitrobenzyl (ONB) ~365 nm (UV)[26][28]o-nitrosobenzaldehyde, released payloadMost common photolabile linker; cleavage rate can be tuned by substituents on the aromatic ring.[28]
Coumarin ~365 nm (UV) or >400 nmCoumaric acid derivative, released payloadCan also be used for photo-dimerization; offers alternative cleavage wavelengths.[26]

Note: Two-photon excitation can be used to shift the activation to longer, less damaging wavelengths (near-IR).[27]

Experimental Protocol: Synthesis of an ONB-based PEG Linker

This protocol describes a general method for preparing a PEG linker containing a photo-cleavable o-nitrobenzyl group.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

  • PEG-bis-chloroformate

  • Pyridine (B92270) or other suitable base

  • Anhydrous solvents (e.g., THF, DCM)

  • Reaction vessels

  • Purification system (e.g., column chromatography)

Procedure:

  • Preparation of Activated ONB: The hydroxyl group of 4,5-dimethoxy-2-nitrobenzyl alcohol is typically activated or modified to allow for reaction with the PEG chain. For this example, we will react it with a PEG-bis-chloroformate.

  • Reaction Setup: Dissolve the PEG-bis-chloroformate in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a solution of 4,5-dimethoxy-2-nitrobenzyl alcohol and pyridine (as a base) dropwise to the PEG solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction forms a carbonate linkage between the ONB group and the PEG chain.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like DCM. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Final Purification: Purify the resulting ONB-PEG linker using column chromatography to obtain the pure product.

  • Characterization: Confirm the structure and purity of the linker using NMR and mass spectrometry. The terminal groups of the PEG can be further modified for drug conjugation.

Photocleavage Mechanism

Photo_Cleavage Photocleavage of an o-Nitrobenzyl (ONB) Linker Conjugate PEG-O-CH₂(ONB)-Drug Light Light Irradiation (e.g., ~365 nm) Conjugate->Light Photo-excitation Cleaved_PEG PEG-OH Light->Cleaved_PEG Cleavage Released_Drug Released Drug Light->Released_Drug Cleavage Byproduct o-Nitrosobenzaldehyde Byproduct Light->Byproduct Rearrangement

Caption: Light-induced cleavage of an ortho-nitrobenzyl (ONB) ether linkage.

References

An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cleavage of disulfide bonds within polyethylene (B3416737) glycol (PEG) linkers, a critical aspect of advanced drug delivery systems. The controlled release of therapeutic agents at the target site is paramount for efficacy and minimizing off-target toxicity. Disulfide-based PEG linkers are a cornerstone of stimuli-responsive drug delivery, designed to remain stable in the bloodstream and selectively cleave within the reductive intracellular environment of target cells.

Introduction to Disulfide Bonds and PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer widely used in bioconjugation to improve the pharmacokinetic properties of therapeutic molecules. "PEGylation" can increase the hydrodynamic size of a drug, prolonging its circulation time and reducing renal clearance. Cleavable PEG linkers have been developed to release the drug from its carrier upon reaching the target site, and disulfide bonds are a popular choice for this purpose.

Disulfide bonds (-S-S-) are covalent bonds formed by the oxidation of two thiol groups (-SH). They are relatively stable in the oxidizing environment of the bloodstream but are susceptible to cleavage in the reducing environment found inside cells. This differential stability is primarily due to the significant concentration gradient of glutathione (B108866) (GSH), a major intracellular antioxidant. The intracellular concentration of GSH (2-10 mM) is approximately 100 to 1000 times higher than in the extracellular milieu (2-10 μM)[1]. This stark difference provides a highly specific trigger for the release of drugs from disulfide-containing PEG linkers once they are internalized by target cells.

Mechanisms of Disulfide Bond Cleavage

The cleavage of disulfide bonds in PEG linkers is predominantly achieved through three primary mechanisms: reduction by intracellular thiols, enzymatic catalysis, and to a lesser extent, pH-mediated hydrolysis under specific conditions.

Reduction-Mediated Cleavage by Glutathione

The most significant mechanism for disulfide bond cleavage in a biological context is the thiol-disulfide exchange reaction with glutathione (GSH). This reaction proceeds via a nucleophilic attack of the thiolate anion (GS-) on one of the sulfur atoms of the disulfide bond.

The overall reaction can be summarized as follows:

Drug-PEG-S-S-R + 2 GSH → Drug-PEG-SH + R-SH + GSSG

Where GSSG is glutathione disulfide. The reaction proceeds in a stepwise manner, with the formation of a mixed disulfide intermediate.

Factors Influencing Glutathione-Mediated Cleavage:

  • Glutathione Concentration: The rate of cleavage is directly proportional to the concentration of GSH. The high intracellular GSH concentration is the primary driver for rapid drug release inside the cell.

  • Steric Hindrance: The accessibility of the disulfide bond to GSH can influence the cleavage rate. Bulky substituents near the disulfide bond can sterically hinder the approach of GSH, slowing down the reaction.

  • Electronic Effects: The electronic properties of the groups adjacent to the disulfide bond can also affect its susceptibility to nucleophilic attack. Electron-withdrawing groups can make the disulfide bond more electrophilic and thus more reactive towards thiols.

Enzymatic Catalysis: The Role of Thioredoxin and Glutaredoxin Systems

While direct reduction by GSH is a major pathway, the cleavage of disulfide bonds is often significantly accelerated by enzymatic systems, primarily the thioredoxin (Trx) and glutaredoxin (Grx) systems.[2][3] These systems utilize NADPH as a reducing equivalent to maintain a reduced intracellular environment and catalyze the reduction of disulfide bonds in proteins and other molecules.

  • Thioredoxin (Trx) System: This system consists of thioredoxin reductase (TrxR) and thioredoxin (Trx). TrxR, a flavoenzyme, uses NADPH to reduce the active site disulfide in Trx. Reduced Trx then directly reduces target disulfide bonds.[4][5]

  • Glutaredoxin (Grx) System: This system comprises glutaredoxin (Grx), glutathione (GSH), and glutathione reductase (GR). Grx catalyzes the reduction of disulfide bonds using GSH as a hydrogen donor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase at the expense of NADPH.[1][6]

These enzymatic systems are highly efficient and can significantly enhance the rate of drug release from disulfide-linked PEG conjugates within the cell.

pH-Mediated Cleavage

While reduction is the primary trigger for disulfide bond cleavage, the stability of some disulfide linkers can also be influenced by pH.[7] However, it is important to note that standard alkyl disulfides are generally stable over a wide pH range. Specific linker chemistries can be designed to incorporate pH-sensitive functionalities adjacent to the disulfide bond, leading to a pH-dependent cleavage rate. For instance, the hydrolysis of neighboring ester bonds can be pH-dependent, which may in turn affect the accessibility and reactivity of the disulfide bond.[8] Generally, for most disulfide-based PEG linkers used in drug delivery, the pH of endosomes and lysosomes (pH 4.5-6.5) is not the primary trigger for cleavage, but it can influence the overall drug release profile in combination with the reductive environment.

Quantitative Data on Disulfide Bond Cleavage

The rate of disulfide bond cleavage is a critical parameter in the design of drug delivery systems. Below is a summary of representative quantitative data.

Linker/SystemReducing AgentConcentrationpHSecond-Order Rate Constant (M⁻¹min⁻¹)Reference
HMG-CoA reductase (disulfide)GSSG-7.01700 ± 200[9]
Phosphofructokinase (disulfide)GSH--0.33[10]
PEG-MPP-LMWH hydrogel (succinimide-thioether)Glutathione--0.039 ± 0.006 (h⁻¹)[11]
PEG-DMMPP-LMWH hydrogel (succinimide-thioether)Glutathione--0.031 ± 0.003 (h⁻¹)[11]
PEG-SH hydrogel (disulfide)Glutathione--0.81 ± 0.1 (h⁻¹)[11]

Note: The rate constants for the hydrogel degradation are pseudo-first order and are provided for comparison of relative cleavage susceptibility.

Experimental Protocols

Protocol for Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used to quantify free sulfhydryl groups in solution. The reaction between a thiol and DTNB produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Sample containing the cleaved PEG-linker with a free thiol group

  • Cysteine or Glutathione standard solution for calibration curve

  • UV-Vis Spectrophotometer

Procedure: [6][12]

  • Preparation of Reagents:

    • Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.

    • Prepare a series of standard solutions of cysteine or GSH in the reaction buffer (e.g., 0 to 1.5 mM).

  • Assay:

    • To a 1 mL cuvette, add 950 µL of reaction buffer.

    • Add 50 µL of the sample solution (or standard solution).

    • Add 50 µL of the DTNB stock solution and mix thoroughly.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm against a blank containing all reagents except the thiol-containing sample.

  • Quantification:

    • Create a standard curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of free thiols in the sample by interpolating its absorbance on the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

Protocol for Monitoring Drug Release using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate and quantify the released drug from its PEG-conjugate over time.

Materials:

  • PEG-SS-Drug conjugate

  • Release Buffer: Phosphate-buffered saline (PBS), pH 7.4, with and without a reducing agent (e.g., 10 mM GSH).

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)

  • A suitable HPLC column (e.g., C18 reversed-phase column)

  • Mobile phases (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Drug standard solution for calibration

Procedure: [9][]

  • Sample Preparation:

    • Dissolve the PEG-SS-Drug conjugate in the release buffer to a known concentration.

    • Prepare two sets of samples: one in buffer alone (control) and one in buffer containing the reducing agent.

    • Incubate the samples at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench the reaction if necessary (e.g., by adding an acid or a thiol-scavenging agent).

    • Centrifuge the samples to remove any precipitated material.

  • HPLC Analysis:

    • Inject a fixed volume of the supernatant onto the HPLC column.

    • Run the HPLC method with a gradient elution to separate the released drug from the PEG-conjugate.

    • Detect the drug using a wavelength at which it has maximum absorbance.

  • Quantification:

    • Create a calibration curve by injecting known concentrations of the free drug standard.

    • Determine the concentration of the released drug in the samples by comparing the peak area to the calibration curve.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Signaling Pathways and Experimental Workflows

Glutathione-Mediated Disulfide Bond Cleavage

Glutathione_Mediated_Cleavage cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) PEG_SS_Drug_ext PEG-S-S-Drug Low_GSH Low GSH (μM) PEG_SS_Drug_int PEG-S-S-Drug PEG_SS_Drug_ext->PEG_SS_Drug_int Cellular Uptake Mixed_Disulfide PEG-S-S-G + Drug-SH PEG_SS_Drug_int->Mixed_Disulfide GSH High_GSH High GSH (mM) Cleaved_Products PEG-SH + Drug-SH + GSSG Mixed_Disulfide->Cleaved_Products GSH

Caption: Glutathione-mediated cleavage of a disulfide-linked PEG-drug conjugate.

Enzymatic Disulfide Reduction Pathways

Enzymatic_Disulfide_Reduction cluster_trx Thioredoxin System cluster_grx Glutaredoxin System NADPH_Trx NADPH TrxR_red TrxR (reduced) NADPH_Trx->TrxR_red TrxR NADP_Trx NADP+ TrxR_ox TrxR (oxidized) TrxR_red->NADP_Trx Trx_red Trx (reduced) TrxR_red->Trx_red Trx_ox Trx (oxidized) Trx_ox->TrxR_ox Drug_SS Drug-S-S-PEG Trx_red->Drug_SS NADPH_Grx NADPH GR Glutathione Reductase NADPH_Grx->GR NADP_Grx NADP+ GR->NADP_Grx GSSG GSSG GSH 2 GSH GSSG->GSH GR Grx_ox Grx (oxidized) Grx_red Grx (reduced) Grx_ox->Grx_red 2 GSH Grx_red->Drug_SS Drug_SH Drug-SH + PEG-SH Drug_SS->Drug_SH Drug_SH->Trx_ox Drug_SH->Grx_ox

Caption: The Thioredoxin and Glutaredoxin enzymatic pathways for disulfide bond reduction.

Experimental Workflow for Monitoring Drug Release

Drug_Release_Workflow Start Start: Prepare PEG-SS-Drug and Release Buffers Incubation Incubate at 37°C Start->Incubation Sampling Withdraw Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (optional) Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Quantification Quantify Released Drug vs. Standard Curve HPLC->Quantification Data_Analysis Plot Cumulative Release vs. Time Quantification->Data_Analysis End End: Determine Release Kinetics Data_Analysis->End

Caption: Experimental workflow for monitoring drug release from a disulfide-linked PEG conjugate.

References

An In-depth Technical Guide to Hydroxy-PEG3-SS-PEG3-alcohol (CAS Number: 5662-81-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-PEG3-SS-PEG3-alcohol, with CAS number 5662-81-7, is a heterobifunctional, cleavable linker molecule increasingly utilized in the fields of bioconjugation and targeted drug delivery. Its structure, featuring two terminal hydroxyl groups and a central, redox-sensitive disulfide bond, makes it an invaluable tool for the development of advanced therapeutics, most notably antibody-drug conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) components enhance solubility and reduce immunogenicity of the resulting conjugates. This guide provides a comprehensive overview of the technical data, applications, and generalized experimental protocols for this compound, intended to support researchers in its effective application.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValue
CAS Number 5662-81-7
Chemical Name 3,6,9,16,19,22-Hexaoxa-12,13-dithiatetracosane-1,24-diol[1]
Molecular Formula C16H34O8S2[1][2]
Molecular Weight 418.56 g/mol [1]
Purity Typically >95%[1][4]
Appearance Varies (often a solid or oil)
Solubility Soluble in water, DMSO, and DMF[2]
Storage Conditions Recommended storage at -20°C for long-term stability[2][3]

Core Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound serves as a critical component in the design of ADCs.[5] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug. The linker's role is to connect these two components, ensuring stability in systemic circulation and facilitating the release of the drug at the target site.

The key feature of this linker is its disulfide bond. This bond is relatively stable in the bloodstream but can be readily cleaved in the reducing environment found within tumor cells, which have a significantly higher concentration of reducing agents like glutathione (B108866).[] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated drug.[]

Mechanism of Action: Redox-Sensitive Cleavage

The disulfide bond in the linker is susceptible to reduction by intracellular glutathione (GSH). This process is illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Stable) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Reduction Drug Released Cytotoxic Drug Cleavage->Drug Release

Redox-mediated cleavage of a disulfide linker within a tumor cell.

Generalized Experimental Protocols

Activation of the Linker

The terminal hydroxyl groups of this compound must first be activated to enable conjugation with a drug molecule. A common method is to convert the hydroxyl groups into a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Di(N-succinimidyl) carbonate (DSC) or similar activating agent

  • Anhydrous dichloromethane (B109758) (DCM) or suitable organic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add an excess of DSC (e.g., 2.2 equivalents) and TEA (e.g., 2.5 equivalents).

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Upon completion, the activated linker can be purified by silica (B1680970) gel chromatography.

Conjugation of the Activated Linker to a Cytotoxic Drug

The activated linker is then reacted with the cytotoxic drug, which typically contains a nucleophilic group (e.g., an amine).

Materials:

  • Activated this compound

  • Cytotoxic drug with a free amine or other nucleophilic group

  • Anhydrous dimethylformamide (DMF) or other suitable solvent

  • Inert atmosphere

Procedure:

  • Dissolve the activated linker and the cytotoxic drug in anhydrous DMF under an inert atmosphere.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • The resulting drug-linker conjugate is then purified, often by reverse-phase HPLC.

Conjugation of the Drug-Linker Construct to an Antibody

The other end of the linker (which may require deprotection and activation if both ends were activated initially) is then conjugated to the antibody. This typically targets lysine (B10760008) residues or engineered cysteine residues on the antibody surface.

Materials:

  • Purified drug-linker construct (activated)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5 for lysine conjugation)

Procedure:

  • Prepare a solution of the antibody at a known concentration in the reaction buffer.

  • Add a molar excess of the activated drug-linker construct to the antibody solution.

  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).

  • Quench the reaction by adding a small molecule with a free amine (e.g., Tris or lysine).

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein purification methods to remove unconjugated drug-linker and other impurities.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

The following diagram illustrates this generalized experimental workflow.

G cluster_synthesis Synthesis of Drug-Linker Construct cluster_conjugation Antibody Conjugation and Purification Linker This compound Activation Activation of Hydroxyl Groups (e.g., with DSC) Linker->Activation ActivatedLinker Activated Linker Activation->ActivatedLinker Conjugation Conjugation Reaction ActivatedLinker->Conjugation Drug Cytotoxic Drug Drug->Conjugation DrugLinker Drug-Linker Construct Purification1 Purification (HPLC) DrugLinker->Purification1 DrugLinker->Conjugation Antibody Monoclonal Antibody Purification1->Antibody Antibody->Conjugation Conjugation->DrugLinker ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification2 Purification (SEC) ADC->Purification2 FinalADC Purified and Characterized ADC Purification2->FinalADC

Generalized workflow for the synthesis of an antibody-drug conjugate.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its defining features—a cleavable disulfide bond, PEG spacers for enhanced solubility, and terminal hydroxyl groups for versatile chemical modification—make it well-suited for the construction of sophisticated targeted therapies like ADCs. The provided technical data and generalized protocols offer a foundation for the successful application of this linker in research and development settings.

References

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] This synergy allows for the selective delivery of potent payloads to cancer cells while minimizing damage to healthy tissues, thereby widening the therapeutic window compared to traditional chemotherapy.[] The linker, a chemical bridge connecting the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity profile.[5][6][7] An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and then facilitate the efficient release of the active payload within the target tumor cells.[2][8][9]

The design and chemistry of the linker are pivotal to the success of an ADC.[3][10] Key parameters such as the linker's chemical properties, length, hydrophilicity, and steric hindrance all play a role in modulating the ADC's performance.[6][11] This guide provides a detailed technical overview of ADC linkers, covering their classification, mechanisms of action, and the experimental protocols used for their evaluation.

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[][12][13] The choice between a cleavable and non-cleavable linker is a fundamental decision in ADC design and depends heavily on the target antigen, the payload, and the desired mechanism of action.[14][15]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[12][16][] This controlled release can lead to a "bystander effect," where the released, cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[9][16]

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are selectively cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1][5] The most common examples are dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[13][16] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, have also been successfully used and may offer greater stability in the bloodstream.[13]

  • Acid-Cleavable Linkers: These utilize acid-labile groups, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (pH 7.4).[11][12][16] While historically significant, the relative instability of these linkers can lead to premature payload release, limiting their application.[11]

  • Redox-Cleavable (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[1] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a gradient for selective cleavage.[5][] Steric hindrance can be introduced near the disulfide bond to enhance stability in circulation.[10][19]

Non-Cleavable Linkers

Non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the release of the drug occurs after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[13][14][20] This process releases the payload still attached to the linker and the amino acid residue it was conjugated to.

The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window compared to some cleavable linkers.[14][15][20] However, they are not capable of inducing a bystander effect, as the payload-linker-amino acid complex is typically charged and cannot diffuse across cell membranes.[15] A common example is the thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in the ADC Kadcyla®.[16][20]

Logical Framework for Linker Selection

The selection of an appropriate linker is a multi-parameter optimization process. The logical relationship between linker type and desired ADC properties is crucial for successful drug development.

Linker_Selection_Logic cluster_0 Desired ADC Properties cluster_1 Linker Choice Bystander Bystander Effect Required? Cleavable Select Cleavable Linker (e.g., Val-Cit, Disulfide) Bystander->Cleavable Yes NonCleavable Select Non-Cleavable Linker (e.g., Thioether/SMCC) Bystander->NonCleavable No Stability High Plasma Stability Critical? Stability->NonCleavable Yes Internalization Target Antigen Internalizes? Internalization->Cleavable Yes Internalization->NonCleavable Yes Cleavable->Internalization Relies on intracellular triggers NonCleavable->Internalization Requires lysosomal degradation

Caption: Logical flow for selecting a linker type based on desired ADC characteristics.

Quantitative Data Summary

The performance of different linkers can be compared using quantitative data from preclinical and clinical studies. Key metrics include plasma stability, drug release efficiency, and the impact on the drug-to-antibody ratio (DAR).

Table 1: Comparative Stability and Release Characteristics of Common Linker Types

Linker TypeLinkage ChemistryRelease MechanismPlasma StabilityIntracellular Release EfficiencyKey FeaturesApproved ADC Example(s)
Cleavable
PeptideValine-Citrulline (VC)Cathepsin B cleavage in lysosomeHigh[9]HighEnables bystander effect; widely used.[16]Adcetris®, Polivy®, Padcev®[13]
PeptideGly-Gly-Phe-GlyProtease cleavage in lysosomeVery High[13]HighMore stable in bloodstream than dipeptides.[13]Enhertu®[13]
HydrazoneHydrazone bondAcid hydrolysis in endosome/lysosomeModerate[10]ModeratepH-sensitive; early generation linker.[10][11]Mylotarg®[10]
DisulfideDisulfide bondReduction by intracellular glutathioneModerate to High[10]HighStability can be tuned by steric hindrance.[10][19]Besponsa®[10]
Non-Cleavable
ThioetherMaleimidocaproyl (MC) or SMCCLysosomal degradation of the antibodyVery High[20]Dependent on degradation rateHigh stability reduces off-target toxicity.[15][20]Kadcyla®[20]

ADC Mechanism of Action: From Binding to Payload Release

The overall mechanism of an ADC involves several sequential steps, starting from systemic circulation and culminating in the cytotoxic effect on the tumor cell. The linker's role is central to the intracellular trafficking and payload release stages.

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Effect ADC 1. ADC in Circulation Binding 2. Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Receptor-Mediated Endosome 4. Trafficking to Lysosome Internalization->Endosome Release 5. Linker Cleavage/ Ab Degradation Endosome->Release Lysosomal Enzymes, Low pH, GSH Payload 6. Payload Release & Action Release->Payload Apoptosis 7. Cell Death (Apoptosis) Payload->Apoptosis e.g., DNA damage, Tubulin disruption

Caption: General signaling pathway and mechanism of action for an antibody-drug conjugate.

Key Experimental Protocols

Evaluating the characteristics of an ADC linker is essential for development. Below are methodologies for key experiments.

Plasma Stability Assay
  • Objective: To determine the stability of the ADC and the rate of premature payload deconjugation in plasma.[9]

  • Methodology:

    • Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[9]

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[9]

    • Separate the ADC from plasma proteins using a method like affinity chromatography (e.g., Protein A).

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released (free) payload.[9]

    • Analytical Techniques:

      • Hydrophobic Interaction Chromatography (HIC): To resolve ADC species with different drug-to-antibody ratios (DAR).

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact ADC and any degradation products.

      • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antigen-binding competency.

In Vitro Cytotoxicity Assay
  • Objective: To measure the potency of the ADC against antigen-positive cancer cell lines and assess off-target toxicity against antigen-negative cells.

  • Methodology:

    • Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.

    • Incubate for a period that allows for cell division (e.g., 72-120 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for Linker Stability Evaluation

The process of evaluating a novel linker involves a systematic workflow from initial synthesis to in vivo testing.

Experimental_Workflow A Linker-Payload Synthesis B Conjugation to Antibody A->B C ADC Purification & Characterization (DAR, Aggregation) B->C D In Vitro Plasma Stability Assay C->D E In Vitro Cytotoxicity Assay (IC50) C->E F In Vivo PK Study (Mouse/Rat) D->F Favorable Stability G In Vivo Efficacy Study (Xenograft Model) E->G Potent & Selective H Decision: Proceed to Further Development F->H G->H

Caption: A typical experimental workflow for the development and evaluation of an ADC linker.

Conclusion and Future Directions

The linker is a linchpin in the design of effective and safe Antibody-Drug Conjugates.[] The choice between cleavable and non-cleavable strategies must be carefully considered to balance stability, targeted payload release, and the potential for bystander activity.[8][15] While early linkers suffered from instability, modern linker technology has produced highly stable constructs that have improved the therapeutic index of ADCs.[][22]

Future innovations in linker technology are focused on several key areas:

  • Novel Cleavage Triggers: Developing linkers that respond to more specific tumor-associated enzymes or microenvironmental conditions to further reduce off-target toxicity.[]

  • Hydrophilic Linkers: Incorporating elements like polyethylene (B3416737) glycol (PEG) to improve the solubility and pharmacokinetics of ADCs, especially those with hydrophobic payloads, which can reduce aggregation and improve manufacturability.[8][12][]

  • Site-Specific Conjugation: The use of enzymatic methods or engineered cysteines to produce homogeneous ADCs with a defined DAR is becoming standard practice, as it leads to more predictable PK and safety profiles.[2][23]

By continuing to refine linker chemistry, the next generation of ADCs holds the promise of delivering even greater efficacy and safety for cancer patients.

References

Bioconjugation with Polyethylene Glycol (PEG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental principles of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1][2][3] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

Key benefits of PEGylation include:

  • Enhanced Solubility : PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1]

  • Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity : The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]

The evolution of PEGylation has progressed from "first-generation" techniques, which involved random conjugation to multiple sites on a protein, to "second-generation" methods that allow for site-specific attachment, resulting in more homogeneous and well-defined conjugates.[4]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.

Amine-Reactive PEGylation (via NHS Esters)

One of the most common strategies for PEGylating proteins is to target the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus.[4][5] N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly basic pH (7-9), forming a stable amide bond.[3][6][7]

NHS_Ester_PEGylation PEG PEG-O-C(=O)-O-N(C=O)₂ Intermediate Intermediate Complex PEG->Intermediate pH 7-9 Protein Protein-NH₂ Protein->Intermediate Product PEG-O-C(=O)-NH-Protein Intermediate->Product Stable Amide Bond NHS N-hydroxysuccinimide Intermediate->NHS Leaving Group Maleimide_PEGylation PEG_Mal PEG-Maleimide Product_Thioether PEG-Thioether-Protein PEG_Mal->Product_Thioether pH 6.5-7.5 Michael Addition Protein_SH Protein-SH Protein_SH->Product_Thioether Reductive_Amination PEG_Aldehyde PEG-CHO Schiff_Base PEG-CH=N-Protein PEG_Aldehyde->Schiff_Base pH 5-6 Protein_N_Terminus H₂N-Protein Protein_N_Terminus->Schiff_Base Final_Product PEG-CH₂-NH-Protein Schiff_Base->Final_Product Reduction (e.g., NaBH₃CN) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (in appropriate buffer) Mix Mix Protein and PEG Solutions (defined molar ratio) Protein_Prep->Mix PEG_Prep Prepare Activated PEG Solution (e.g., in DMSO or buffer) PEG_Prep->Mix Incubate Incubate (specific time and temperature) Mix->Incubate Quench Quench Reaction (e.g., with Tris or glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS, HPLC) Purify->Characterize

References

Methodological & Application

Application Notes and Protocols: Functionalization of Nanoparticles with Disulfide PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of nanoparticles with Polyethylene Glycol (PEG) is a cornerstone strategy in nanomedicine to enhance colloidal stability, reduce opsonization, and prolong circulation half-life.[1][2][3] The incorporation of a disulfide bond within the PEG linker introduces a "smart," stimuli-responsive feature.[2][4] Disulfide bonds are stable in the oxidative extracellular environment and bloodstream but are rapidly cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant inside cells, particularly in tumor cells.[][6][7] This redox-sensitive cleavage allows for the selective shedding of the PEG layer and subsequent release of therapeutic payloads within the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[4][][8]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticle platforms with disulfide-containing PEG linkers, characterization methods, and assays to validate their redox-responsive behavior.

I. Principle and Applications

The primary application for this technology is in targeted drug delivery for cancer therapy.[] The "PEG stealth layer" allows the nanoparticle to evade the host's immune system and accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[10] Once internalized by cancer cells, the high intracellular GSH concentration (up to 1000-fold higher than in plasma) cleaves the disulfide bond.[][11] This leads to the detachment of the PEG chains, which can de-shield the nanoparticle surface, potentially facilitating endosomal escape and promoting the release of the encapsulated drug directly at the site of action.[2][4][10]

Mechanism of Intracellular Activation

The core principle relies on the differential redox potential between the extracellular and intracellular environments.

  • Extracellular Environment (Bloodstream): Low concentration of reducing agents (~5 µmol/L GSH). The disulfide bond remains intact, ensuring the nanoparticle is stable and the drug is contained.[]

  • Intracellular Environment (Cytoplasm): High concentration of reducing agents (1-10 mmol/L GSH).[] GSH readily attacks and reduces the disulfide bond, breaking the linker and releasing the PEG chain or the conjugated drug.[12]

II. Experimental Protocols

Here we provide generalized protocols for the functionalization of common nanoparticle types. Researchers should optimize reactant concentrations and reaction times based on the specific nanoparticle and PEG linker used.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) using Thiolated PEG Linkers

This protocol describes the attachment of a commercially available thiol-terminated PEG linker containing a disulfide bond (e.g., HS-PEG-SS-COOH) to citrate-stabilized gold nanoparticles via ligand exchange.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs)

  • Thiol-PEG-Disulfide Linker (e.g., HS-PEG-S-S-R)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Add the thiolated PEG-disulfide linker to the AuNP solution at a desired molar excess.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature to ensure complete ligand exchange.[13]

  • Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on nanoparticle size (e.g., 12,000 x g for 20 min for ~30 nm AuNPs).

  • Carefully remove the supernatant containing unbound linker.[13]

  • Resuspend the nanoparticle pellet in fresh DI water or PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound PEG linkers.[13]

  • Resuspend the final product in a suitable buffer for storage at 4°C.

Protocol 2: Functionalization of Amine-Modified Nanoparticles (e.g., Silica or PLGA) using NHS-Ester Chemistry

This protocol uses an amine-reactive PEG linker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), to functionalize nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • SPDP-PEG-NHS linker

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis membrane (appropriate MWCO) or centrifugal filters

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Prepare a stock solution of the SPDP-PEG-NHS linker in DMSO or DMF (e.g., 5 mg in 640 µL for a 25 mM stock).[14]

  • Add the linker stock solution to the nanoparticle dispersion. The molar ratio of linker to surface amine groups should be optimized, but a 10- to 20-fold molar excess is a good starting point.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

  • Purify the functionalized nanoparticles by repeated centrifugation and resuspension or by dialysis against DI water for 24-48 hours to remove unreacted linker and byproducts.

Protocol 3: Characterization of Disulfide-PEGylated Nanoparticles

Successful functionalization must be confirmed using various analytical techniques.

Methods:

  • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter after PEGylation.

  • Zeta Potential: To measure the change in surface charge. PEGylation typically shields the surface charge, moving the zeta potential closer to neutral.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles like AuNPs, a red-shift in the surface plasmon resonance (SPR) peak indicates successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic peaks of PEG (e.g., C-O-C ether stretch at ~1100 cm⁻¹) on the nanoparticle surface.

  • Quantitative Analysis (HPLC): To determine the amount of PEG bound to the nanoparticles. This can be achieved by displacing the PEG linker with an excess of a reducing agent like dithiothreitol (B142953) (DTT) and quantifying the released PEG using High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD).[1][15][16]

Protocol 4: In Vitro Redox-Responsive Drug Release Assay

This protocol evaluates the release of a payload from the functionalized nanoparticles in response to a reducing agent.

Materials:

  • Drug-loaded, disulfide-PEGylated nanoparticles

  • Release Buffer: PBS, pH 7.4 (simulating physiological conditions)

  • Release Buffer with Reducing Agent: PBS, pH 7.4, containing 10 mM Glutathione (GSH) (simulating intracellular conditions)

  • Dialysis tubing or a dialysis device with a molecular weight cut-off (MWCO) suitable for retaining the nanoparticles while allowing the free drug to pass through.

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into the dialysis device.

  • Submerge the device in the release buffer (control group) and the release buffer with GSH (test group).

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer (dialysate).

  • Quantify the concentration of the released drug in the aliquots using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Plot the cumulative drug release percentage against time for both control and test conditions to demonstrate redox-responsive release.

III. Data Presentation

Quantitative data from characterization and functional assays should be summarized for clear interpretation.

Table 1: Example Physicochemical Characterization Data

Nanoparticle Formulation Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Bare Nanoparticles 115.2 ± 4.5 0.15 -25.3 ± 2.1

| Disulfide-PEGylated NPs | 128.1 ± 5.1[3] | 0.29[3] | -13.7 ± 1.8[3] |

Table 2: Example In Vitro Drug Release Profile

Condition Cumulative Release at 4h (%) Cumulative Release at 24h (%)
PBS, pH 7.4 (0 mM GSH) 15 ± 3% 46 ± 5%[17]

| PBS, pH 7.4 (10 mM GSH) | 55 ± 6% | >80%[17] |

IV. Visualized Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize complex processes.

Experimental Workflow

G cluster_synthesis Nanoparticle Core Synthesis cluster_functionalization Surface Functionalization cluster_loading Payload Encapsulation NP Bare Nanoparticle (e.g., AuNP, SiO2, PLGA) Mod_NP Surface Modification (e.g., -NH2, -SH) NP->Mod_NP Activation PEG_NP Conjugation with Disulfide-PEG Linker Mod_NP->PEG_NP PEGylation Drug_NP Drug Loading & Purification PEG_NP->Drug_NP Encapsulation Final_NP Final Formulation Drug_NP->Final_NP Finalization

Caption: Workflow for creating redox-responsive nanoparticles.

Mechanism of Action

G cluster_circ Systemic Circulation (Low GSH) cluster_tumor Tumor Microenvironment cluster_release Intracellular Drug Release (High GSH) Circ_NP PEG-SS-NP (Stable) Tumor_Cell Tumor Cell Circ_NP->Tumor_Cell EPR Effect & Endocytosis Endosome Endosome / Lysosome Tumor_Cell->Endosome Cleaved_NP Cleavage of Disulfide Bond Endosome->Cleaved_NP High GSH Environment Drug Drug Release Cleaved_NP->Drug Effect Therapeutic Effect Drug->Effect

Caption: Targeted delivery and redox-triggered drug release.

References

Application Notes and Protocols for Site-Specific Protein Modification with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins, with a particular focus on antibodies, using cleavable linkers. This technology is pivotal in the development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs), where precise control over conjugation site, stoichiometry, and payload release is critical for optimizing efficacy and safety.

Introduction to Site-Specific Modification and Cleavable Linkers

Site-specific protein modification enables the covalent attachment of molecules, such as cytotoxic drugs, fluorescent dyes, or imaging agents, to a specific amino acid residue on a protein.[1][2] This approach overcomes the limitations of traditional, stochastic conjugation methods that target abundant residues like lysine, which often result in heterogeneous mixtures with variable efficacy and pharmacokinetics.[3][4] By engineering specific residues, such as cysteines, into the protein backbone, homogenous conjugates with a defined drug-to-antibody ratio (DAR) can be produced.[3][5][6]

Cleavable linkers are critical components of these conjugates, designed to be stable in systemic circulation but to release their payload under specific conditions, such as the acidic environment of endosomes or the presence of specific enzymes within target cells.[7][8] The strategic selection of a cleavable linker is crucial for the successful design of targeted therapies.[7][8]

Types of Cleavable Linkers

There are three main classes of cleavable linkers, each designed to exploit different physiological triggers for payload release.[9]

  • Protease-Cleavable Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[10][11] The valine-citrulline (Val-Cit) dipeptide is a widely used and effective protease-cleavable linker.[9][11]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[7]

Quantitative Data on Cleavable Linkers

The choice of a cleavable linker significantly impacts the stability, efficacy, and safety of a bioconjugate. The following tables summarize key quantitative data for different types of cleavable linkers.

Linker TypeLinker ExampleCleavage ConditionHalf-life in Human Plasma (t½)Reference
Protease-Cleavable Valine-Citrulline (vc)Cathepsin BHigh stability[7][12]
Valine-Alanine (va)Cathepsin BHigh stability[13]
Gly-Phe-Leu-Gly (GFLG)Cathepsin BModerate stability[14]
pH-Sensitive HydrazoneAcidic pH (4.5-6.5)Variable, can be prone to premature release[7]
Glutathione-Sensitive DisulfideHigh Glutathione (GSH) concentrationGenerally stable, can be influenced by surrounding chemical structure[7]
β-Glucuronide Glucuronideβ-glucuronidaseHigh stability[7]
Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC Cathepsin B1.812150,000[10]
Val-Ala-PABC Cathepsin B0.92536,000[10]
Phe-Lys-PABC Cathepsin B0.4508,000[10]
GGFG-PABC Cathepsin B0.11001,000[10]

Experimental Protocols

This section provides detailed protocols for the site-specific modification of an antibody with a cleavable linker, followed by purification and characterization.

Site-Specific Antibody Conjugation (via Engineered Cysteines)

This protocol describes the conjugation of a maleimide-containing cleavable linker-drug to an antibody with engineered cysteine residues (e.g., THIOMAB™ antibodies).[3][6]

Materials:

  • Engineered cysteine antibody (e.g., 5-10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated cleavable linker-drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Solvent for linker-drug (e.g., DMSO)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP to a final concentration that provides a 1.5 to 2-fold molar excess over the engineered cysteines.

    • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfides.

  • Linker-Drug Conjugation:

    • Dissolve the maleimide-activated cleavable linker-drug in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the reduced antibody solution at a 3 to 5-fold molar excess over the engineered cysteines.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Proceed immediately to purification of the antibody-drug conjugate (see Protocol 4.2).

Purification of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[9][15]

Materials:

  • HIC column (e.g., Phenyl or Butyl)

  • HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the crude ADC reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of 100% Mobile Phase A.

  • Sample Injection and Elution:

    • Inject the prepared ADC sample onto the equilibrated column.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes to elute the ADC species.[15] Unconjugated antibody will elute first, followed by ADCs with increasing DAR.

  • Fraction Collection:

    • Collect fractions corresponding to the desired DAR species based on the chromatogram.

  • Desalting:

    • Pool the desired fractions and desalt using a suitable method, such as dialysis or size-exclusion chromatography, into a formulation buffer (e.g., PBS).

Characterization of Antibody-Drug Conjugates

4.3.1. Determination of Drug-to-Antibody Ratio (DAR)

  • UV/Vis Spectroscopy: This is a quick method to determine the average DAR.[16]

    • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[16]

    • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the distribution of different DAR species.[]

    • Analyze the purified ADC by HIC as described in Protocol 4.2.

    • The relative peak area of each species corresponds to its proportion in the mixture.

    • The average DAR can be calculated from the weighted average of the different DAR species.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of DAR and can also identify the conjugation sites.[][18]

    • For intact mass analysis, the ADC can be analyzed by native MS or after deglycosylation.

    • For peptide mapping, the ADC is reduced, alkylated, and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS to identify the modified peptides and pinpoint the exact conjugation sites.

4.3.2. In Vitro Plasma Stability Assay

This assay assesses the stability of the cleavable linker in plasma by measuring the release of the payload over time.[7][19]

Materials:

  • Purified ADC

  • Human plasma

  • 37°C incubator

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation:

    • At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to release the free payload.

    • Centrifuge to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • A standard curve of the free payload should be prepared to enable accurate quantification.

4.3.3. Enzymatic Cleavage Assay

This assay determines the kinetics of linker cleavage by a specific enzyme.[10]

Materials:

  • Purified ADC

  • Target enzyme (e.g., Cathepsin B)

  • Assay buffer specific for the enzyme

  • HPLC system

Procedure:

  • Reaction Setup:

    • Incubate the ADC with the enzyme in the appropriate assay buffer at 37°C.

  • Time Points:

    • Quench the reaction at various time points by adding a stop solution (e.g., a strong acid).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC from the cleaved payload.

  • Data Analysis:

    • Quantify the peak areas of the intact ADC and the released payload at each time point.

    • Plot the percentage of cleavage versus time to determine the cleavage rate.

    • By varying the substrate concentration, Michaelis-Menten kinetics (Km and kcat) can be determined.[10]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting Receptor Tumor Antigen Receptor Tumor_Cell->Receptor 2. Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 3. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Protease Activity Endosome->Lysosome 4. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 5. Linker Cleavage (e.g., by Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_characterization Step 3: Characterization Ab Engineered Antibody (with Cys) Reduction Reduction (TCEP) Ab->Reduction Linker_Drug Cleavable Linker-Drug (Maleimide) Conjugation Conjugation Reaction Linker_Drug->Conjugation Reduction->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC Purified_ADC Purified ADC (Specific DAR) HIC->Purified_ADC DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) Purified_ADC->DAR_Analysis Stability_Assay Plasma Stability Assay Purified_ADC->Stability_Assay Cleavage_Assay Enzymatic Cleavage Assay Purified_ADC->Cleavage_Assay

Caption: Experimental workflow for site-specific modification.

References

Application Notes and Protocols for Hydroxy-PEG3-SS-PEG3-alcohol in Targeted Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-SS-PEG3-alcohol is a bifunctional, cleavable linker designed for advanced drug delivery systems. This linker incorporates two polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and biocompatibility, and a central disulfide bond that is stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of tumor cells.[1][2] This redox-responsiveness allows for the targeted release of conjugated therapeutic agents within cancer cells, which have significantly higher concentrations of glutathione (B108866) (GSH), a key intracellular reducing agent, compared to normal tissues.[3][4][5] This targeted drug release mechanism aims to improve therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the properties, applications, and detailed protocols for utilizing this compound in the development of targeted drug delivery systems.

Principle of Action: Redox-Responsive Drug Release

The targeted drug release strategy using this compound is based on the differential in glutathione (GSH) concentration between the extracellular and intracellular environments, particularly within tumor cells.

  • Extracellular Environment (Bloodstream): The concentration of GSH is low (in the micromolar range), which keeps the disulfide bond of the linker intact and the conjugated drug inactive.

  • Intracellular Environment (Tumor Cells): Tumor cells maintain a much higher concentration of GSH (in the millimolar range).[3][4][5] This high GSH level facilitates the reduction and cleavage of the disulfide bond within the linker.[1][2]

  • Drug Release: Upon cleavage of the disulfide bond, the conjugated drug is released from the delivery vehicle in its active form, allowing it to exert its therapeutic effect directly within the target cancer cell.

This targeted release is designed to enhance the therapeutic index of potent cytotoxic drugs by concentrating their activity at the tumor site and reducing systemic exposure.

Data Presentation

Glutathione (GSH) Concentrations in Tumor vs. Normal Tissues
Tissue TypeGSH Concentration (nmol/mg protein)Fold Increase in TumorReference
Oral Cancer [3]
Epidermoid Carcinoma24.36~8x[3]
Adjacent Non-Tumor3.04[3]
Normal Oral Mucosa4.80[3]
Breast Cancer [5]
Primary Breast Tumor>2x normal tissue>2x[5]
Lymph Node Metastases>4x normal tissue>4x[5]
Normal Breast TissueBaseline[5]
Cervical Cancer [6]
Squamous Cell Carcinoma~2x normal counterpart~2x[6]
Normal Cervical TissueBaseline[6]
Representative Drug Loading and Release Data for Disulfide-Linked PEG Conjugates
Drug Delivery SystemDrugDrug Loading Capacity (%)Drug Release (%) (with reducing agent)Drug Release (%) (without reducing agent)Reference
PEG-SS-PCL MicellesDoxorubicin~15~70% in 24h (10 mM GSH)<10% in 24hAdapted from[7]
PEG-SS-PTX MicellesPaclitaxel~26~60% in 10h (10 mM DTT)~15% in 10hAdapted from[8][9]
PLGA-SS-PEG NanoparticlesDoxorubicin~5-10~80% in 48h (10 mM GSH)~20% in 48hN/A
Representative In Vitro Cytotoxicity Data
Cell LineDrug FormulationIC50 (µg/mL)Reference
MCF-7 (Breast Cancer) Free Doxorubicin~1.5Adapted from[10]
pH-sensitive PEG-DOX~0.7Adapted from[10]
MDA-MB-231 (Breast Cancer) Free Doxorubicin~2.5Adapted from[10]
pH-sensitive PEG-DOX~1.1Adapted from[10]
SK-OV-3 (Ovarian Cancer) Free Paclitaxel~0.1Adapted from[8]
Redox-sensitive PEG-SS-PTX~0.05Adapted from[8]

Experimental Protocols

Protocol 1: Representative Synthesis of a Bifunctional PEG-Disulfide Linker

This protocol describes a general method for synthesizing a short-chain, bifunctional PEG linker containing a disulfide bond, analogous to this compound.

Materials:

  • Mono-Boc-protected PEG3-amine

  • 2,2'-Dithiodipyridine (B1663999)

  • Mercaptoethanol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Activation of PEG3-amine: Dissolve mono-Boc-protected PEG3-amine in DCM and add TEA. To this solution, add a solution of 2,2'-dithiodipyridine in DCM and stir at room temperature for 4 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the pyridyl-activated PEG3-amine.

  • Disulfide Exchange: Dissolve the pyridyl-activated PEG3-amine in DMF. Add mercaptoethanol and stir the reaction mixture at room temperature overnight.

  • Purification: Purify the product by preparative HPLC to obtain Boc-HN-PEG3-SS-PEG3-OH.

  • Deprotection: Dissolve the Boc-protected linker in a mixture of DCM and TFA and stir at room temperature for 2 hours.

  • Final Product: Concentrate the solution under reduced pressure to yield the final product, H2N-PEG3-SS-PEG3-OH. The hydroxyl groups can be further functionalized as needed.

Protocol 2: Conjugation of a Drug to this compound

This protocol provides a general method for conjugating a drug with a carboxylic acid group to the hydroxyl groups of the linker.

Materials:

  • This compound

  • Drug with a carboxylic acid group (e.g., Doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DCM

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve this compound and the drug in anhydrous DCM.

  • Add DMAP to the solution.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the linker-drug solution under stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the filtrate using column chromatography or preparative HPLC to obtain the drug-linker conjugate.

  • Characterize the final product using techniques such as Mass Spectrometry and NMR.[11][12][13]

Protocol 3: Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of nanoparticles encapsulating the drug-linker conjugate using a nanoprecipitation method.

Materials:

  • Drug-linker conjugate

  • PLGA (Poly(lactic-co-glycolic acid))

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer and ultrasonicator

Procedure:

  • Dissolve the drug-linker conjugate and PLGA in acetone.

  • Add the organic phase dropwise to the aqueous PVA solution under vigorous stirring.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS containing a reducing agent (e.g., 10 mM DTT or 10 mM GSH)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC system for drug quantification[14][15][16]

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS (control) and PBS with the reducing agent.

  • Transfer the nanoparticle suspensions into dialysis bags.

  • Place the dialysis bags in a larger volume of the corresponding release medium.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Replenish with an equal volume of fresh release medium.

  • Quantify the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative drug release as a function of time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[8][17][18][19][20]

Protocol 6: Cellular Uptake and Intracellular Localization by Confocal Microscopy

This protocol visualizes the uptake of nanoparticles into cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent drug or with a fluorescently tagged polymer)

  • Cancer cell line

  • Confocal microscopy dishes or chamber slides

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal laser scanning microscope

Procedure:

  • Seed cells on confocal dishes and allow them to adhere.

  • Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Stain the cell nuclei with DAPI.

  • Image the cells using a confocal microscope to observe the intracellular localization of the nanoparticles.[21][22][23][24][25]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound conjugation Drug Conjugation synthesis->conjugation formulation Nanoparticle Formulation conjugation->formulation characterization Physicochemical Characterization formulation->characterization release Drug Release Study formulation->release uptake Cellular Uptake formulation->uptake cytotoxicity Cytotoxicity Assay formulation->cytotoxicity efficacy Tumor Growth Inhibition cytotoxicity->efficacy

Caption: Experimental workflow from linker synthesis to in vivo evaluation.

signaling_pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) drug_conjugate Drug-SS-PEG Conjugate (Stable) endocytosis Endocytosis drug_conjugate->endocytosis endosome Endosome/Lysosome endocytosis->endosome cleavage Disulfide Cleavage (High GSH) endosome->cleavage Escape to Cytosol release Drug Release cleavage->release action Therapeutic Action (e.g., DNA Damage) release->action

Caption: Targeted drug release signaling pathway.

logical_relationship cluster_condition Condition cluster_linker_state Linker State cluster_outcome Outcome high_gsh High Intracellular GSH Concentration cleaved Disulfide Bond Cleaved high_gsh->cleaved low_gsh Low Extracellular GSH Concentration stable Disulfide Bond Stable low_gsh->stable release Targeted Drug Release cleaved->release no_release No Premature Release stable->no_release

Caption: Logic of redox-responsive drug release.

References

Application Notes and Protocols for Developing pH-Sensitive Drug Delivery Systems with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of pH-sensitive drug delivery systems utilizing Polyethylene Glycol (PEG) linkers. This technology leverages the acidic microenvironment of tumors or the decreasing pH within cellular endosomes to trigger the release of therapeutic agents, thereby enhancing efficacy and reducing off-target toxicity.

Introduction to pH-Sensitive PEG Linkers

PEGylation is a widely used strategy to improve the pharmacokinetic properties of drug delivery systems, including increased solubility, prolonged circulation time, and reduced immunogenicity.[1] The incorporation of pH-sensitive linkers that connect the PEG chains to the drug carrier or the drug itself allows for a "smart" delivery system that is stable at physiological pH (around 7.4) but releases its payload in acidic environments (pH 5.0-6.5).[2] This targeted release is particularly advantageous for cancer therapy, where the tumor microenvironment is often acidic, and for facilitating endosomal escape after cellular uptake.[2][3]

Commonly used pH-sensitive linkers include:

  • Hydrazones (including Schiff Bases): Formed by the reaction of a carbonyl group (aldehyde or ketone) with a hydrazine (B178648) derivative, these bonds are readily cleaved under mildly acidic conditions.[4][5]

  • Acetals/Ketals: These are acid-labile linkages that hydrolyze to release an alcohol and a carbonyl compound in acidic environments.[6][7]

  • Orthoesters: Known for their pH-sensitivity, orthoesters can be tailored to hydrolyze at specific acidic pH values.[8][9]

  • Phosphoesters and Phosphoamides: These linkages can be designed to be susceptible to acid-catalyzed hydrolysis.[10]

The choice of linker depends on the desired release kinetics, the nature of the drug, and the specific application.

Data Presentation: Quantitative Analysis of pH-Sensitive Drug Delivery Systems

The following tables summarize key quantitative data from various studies on pH-sensitive drug delivery systems. Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, drug molecules, and carrier systems.

Table 1: Drug Loading Capacity and Efficiency of PEGylated pH-Sensitive Nanoparticles

Nanoparticle SystempH-Sensitive LinkerDrugDrug Loading Content (%)Drug Loading Efficiency (%)Reference
PEG-Schiff-DOX MicellesSchiff Base (Hydrazone)DoxorubicinHighNot Specified[11]
CMCS-ADH-DOX NanoparticlesAcylhydrazoneDoxorubicinNot SpecifiedNot Specified[12]
PD MicellesHydrazonePrednisolone19.29Not Specified[5]
PEG-PBAE Micelles- (pH-sensitive polymer backbone)Thioridazine15.5Not Specified[13]
DOX-loaded MicellesHydrazoneDoxorubicin2.3423.4[14]

Table 2: Comparative Drug Release from Different pH-Sensitive Linkers

Due to the lack of studies directly comparing different linkers under identical conditions, this table presents data for each linker type from separate studies to illustrate their pH-responsive behavior.

Linker TypeCarrier SystemDrugpH 7.4 Release (time)pH 5.0-5.5 Release (time)Reference
Hydrazone PD MicellesPrednisolone~20% (24h)~80% (24h)[5]
Hydrazone PEG-BHyd-dC12 MicellesPaclitaxel~40% (48h)~65% (48h at pH 5.5)[2]
Acetal PEG-acetal-PEI Conjugate- (Luciferase gene)Half-life: 2hHalf-life: 3 min (pH 5.5)[7]
Acetal Acetal-core BASPsDoxorubicinSlow releaseSignificant release (8 days at pH 4.0)[6]
Phosphoester CPP HydrogelsNot SpecifiedSlower releaseFaster release[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of pH-sensitive drug delivery systems.

Synthesis of a pH-Sensitive PEG-Hydrazone Conjugate

This protocol describes a general three-step synthesis of a lipid-PEG conjugate with a pH-sensitive hydrazone linker.[4]

Materials:

  • 1,2-di-O-hexadecyl-rac-glycerol (DHG) or other lipid with a hydroxyl group

  • Ester-containing reagent (e.g., ethyl levulinate)

  • Hydrazine hydrate

  • mPEG-aldehyde (MW 2000)

  • Appropriate solvents (e.g., Toluene, Ethanol)

  • Catalysts (e.g., p-Toluenesulfonic acid)

Procedure:

  • Esterification of the Lipid:

    • Dissolve DHG and ethyl levulinate in toluene.

    • Add a catalytic amount of p-Toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Hydrazinolysis of the Ester:

    • Dissolve the esterified lipid in ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture and monitor by TLC.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

    • The resulting lipid-hydrazide is often used in the next step without further purification.

  • Condensation with mPEG-aldehyde:

    • Dissolve the lipid-hydrazide and mPEG-aldehyde in a suitable solvent like ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature and monitor by a suitable method (e.g., NMR, GPC).

    • Upon completion, purify the final DHG-Hydrazone-PEG2000 conjugate by dialysis or size exclusion chromatography.

Preparation and Drug Loading of pH-Sensitive Nanoparticles

This protocol outlines a general method for preparing drug-loaded nanoparticles using a self-assembly/solvent evaporation method.

Materials:

  • pH-sensitive PEGylated polymer/lipid conjugate

  • Drug to be encapsulated (e.g., Doxorubicin)

  • A water-miscible organic solvent (e.g., Acetone, DMF, THF)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolution:

    • Dissolve the pH-sensitive PEGylated polymer/lipid and the drug in the organic solvent.

  • Self-Assembly/Nanoprecipitation:

    • Add the organic solution dropwise to the aqueous buffer while stirring vigorously.

    • The polymer will self-assemble into nanoparticles, encapsulating the drug.

  • Solvent Evaporation:

    • Stir the nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.

  • Purification:

    • Purify the drug-loaded nanoparticle suspension by dialysis against the aqueous buffer to remove unloaded drug and residual solvent.

  • Characterization:

    • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after disrupting the nanoparticles.

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • DLE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol describes the dialysis method to evaluate the rate and extent of drug release at different pH values.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release media: buffers at different pH values (e.g., pH 7.4, pH 6.5, pH 5.5)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Preparation:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag.

  • Incubation:

    • Immerse the dialysis bag in a larger volume of the release medium at a specific pH.

    • Incubate at 37°C with gentle stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Quantification:

    • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the cumulative percentage of drug release over time and plot the release profiles for each pH condition.

Characterization of Nanoparticle Size and Stability by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • Nanoparticle suspension

  • Buffers at different pH values

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in the desired buffer to a suitable concentration for DLS analysis.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the measurement parameters, including temperature (e.g., 25°C or 37°C), solvent viscosity and refractive index, and measurement angle.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution, average hydrodynamic diameter (Z-average), and Polydispersity Index (PDI).

    • To assess pH-sensitivity, repeat the measurement for nanoparticles suspended in buffers of different pH values. A change in size may indicate swelling or aggregation due to the cleavage of the PEG linker or protonation/deprotonation of the polymer.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well plates

  • Free drug, empty nanoparticles, and drug-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, empty nanoparticles, and drug-loaded nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) relative to the untreated control cells.

    • Plot cell viability against drug concentration to determine the half-maximal inhibitory concentration (IC50).

Visualization of Pathways and Workflows

Signaling Pathway: Intracellular Drug Delivery and Release

Intracellular_Drug_Delivery cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell NP PEGylated Nanoparticle (Stable Linker) Endocytosis Endocytosis NP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (Linker Cleavage) Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome LateEndosome->Cytoplasm Endosomal Escape (Linker Cleavage) Lysosome->Cytoplasm Endosomal Escape (Linker Cleavage) ReleasedDrug Released Drug Nucleus Nucleus (Drug Target) ReleasedDrug->Nucleus Therapeutic Action

Caption: Intracellular trafficking pathway of a pH-sensitive nanoparticle.

Experimental Workflow: Development and Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) S1 Synthesis of pH-sensitive PEG Linker S2 Conjugation to Polymer/Lipid S1->S2 S3 Nanoparticle Formulation & Drug Loading S2->S3 C1 DLS (Size, PDI) S3->C1 C2 Zeta Potential S3->C2 C3 TEM/SEM (Morphology) S3->C3 C4 Drug Loading (DLC & DLE) S3->C4 I1 pH-Sensitive Drug Release Study C1->I1 C4->I1 I2 Cytotoxicity Assay (e.g., MTT) I1->I2 I3 Cellular Uptake Studies I2->I3 V1 Pharmacokinetics I3->V1 V2 Biodistribution V1->V2 V3 Antitumor Efficacy V2->V3

Caption: Workflow for developing and testing pH-sensitive drug delivery systems.

Logical Relationship: pH-Sensitive Linker Cleavage

Linker_Cleavage Start PEG-Linker-Drug Conjugate in Nanoparticle Condition1 Physiological pH (~7.4) Start->Condition1 Condition2 Acidic pH (<6.8) Start->Condition2 Result1 Linker is Stable PEG Shielding Maintained Minimal Drug Release Condition1->Result1 Result2 Linker is Cleaved PEG is Detached Drug is Released Condition2->Result2

Caption: Logical relationship of pH-sensitive linker stability and cleavage.

References

Application Notes and Protocols for Surface Modification with Hydroxylated Polyethylene Glycols (PEGs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with hydroxyl-terminated polyethylene (B3416737) glycol (PEG-OH) is a widely employed strategy to enhance the biocompatibility of materials for a multitude of biomedical applications. The presence of a hydrated PEG layer on a surface effectively reduces nonspecific protein adsorption, minimizes cell adhesion, and mitigates the foreign body response.[1][2][3][4] This "stealth" property is crucial for the development of advanced drug delivery systems, medical implants, and diagnostic devices.[5][6][7] The terminal hydroxyl groups of PEG chains are readily available for covalent attachment to various substrates, providing a stable and robust modification.[8][]

These application notes provide an overview of the key applications of hydroxylated PEG in surface modification and detailed protocols for common experimental procedures.

Key Applications

Hydroxylated PEGs are versatile tools for surface modification with a broad range of applications in research and drug development:

  • Improved Biocompatibility of Medical Devices: Coating surfaces of implants, catheters, and other medical devices with PEG-OH significantly reduces protein fouling and subsequent inflammatory responses, leading to improved device performance and longevity.[2][4]

  • Enhanced Drug Delivery Systems: PEGylation of nanoparticles, liposomes, and other drug carriers creates a hydrophilic shield that prolongs circulation time by evading the mononuclear phagocyte system.[6][10] This allows for more effective targeted drug delivery to disease sites.[6] The hydroxyl termini can also serve as attachment points for targeting ligands.

  • Non-Fouling Surfaces for Biosensors and Diagnostics: In biosensing applications, minimizing non-specific binding of proteins and other biomolecules to the sensor surface is critical for accurate detection.[] PEG-OH modified surfaces provide an ideal platform for creating highly specific and sensitive diagnostic tools.

  • Tissue Engineering Scaffolds: Modifying the surface of tissue engineering scaffolds with PEG-OH can modulate cell-material interactions, influencing cell adhesion, proliferation, and differentiation to guide tissue regeneration.[11]

  • Cell Culture Systems: PEGylated surfaces can be used to create non-adhesive environments for the culture of cell spheroids or to study cell behavior in the absence of strong substrate adhesion.[12]

Experimental Protocols

Protocol 1: Surface Functionalization of Silica-Based Substrates with PEG-OH

This protocol details the covalent grafting of hydroxylated PEG onto silica (B1680970) or silica-coated substrates, such as glass coverslips or silicon wafers.[2][4]

Materials:

  • Silica-based substrates (e.g., glass coverslips, silicon wafers)

  • Hydroxylated PEG (PEG-OH) of desired molecular weight

  • Anhydrous toluene (B28343) or dimethylformamide (DMF)

  • Acetone, ethanol (B145695), and deionized (DI) water for cleaning

  • Inert gas (Argon or Nitrogen)

  • Plasma cleaner

  • Reaction vessel with a reflux condenser

  • Oven or heating mantle

Procedure:

  • Substrate Cleaning:

    • Sonicate the silica substrates sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates thoroughly with a stream of inert gas.

  • Surface Activation:

    • Place the cleaned substrates in a plasma cleaner.

    • Expose the substrates to an oxygen or water plasma for 2-5 minutes to generate a high density of surface silanol (B1196071) (Si-OH) groups. This step is critical for efficient PEG grafting.[2][4]

  • PEG Grafting ("Grafting-To" Method):

    • Prepare a solution of PEG-OH in an anhydrous solvent (e.g., 1-5% w/v in toluene). The concentration can be varied to control the grafting density.

    • Immerse the activated substrates in the PEG solution within the reaction vessel.

    • Heat the reaction mixture to reflux (e.g., 110°C for toluene) under an inert atmosphere for 4-24 hours. The reaction time influences the final grafting density.

  • Post-Grafting Cleaning:

    • After the reaction, allow the vessel to cool to room temperature.

    • Remove the substrates and rinse them extensively with the anhydrous solvent to remove any non-covalently bound PEG.

    • Perform a final rinse with ethanol and then DI water.

  • Drying and Storage:

    • Dry the PEGylated substrates with a stream of inert gas.

    • Store the functionalized substrates in a desiccator or under vacuum to prevent contamination.

Workflow for Surface Functionalization of Silica Substrates

G cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_grafting PEG Grafting cluster_post Post-Processing Cleaning Substrate Cleaning (Sonication) Drying1 Drying (Inert Gas) Cleaning->Drying1 Plasma Plasma Treatment (O2 or H2O Plasma) Drying1->Plasma Immersion Immerse Substrates & Reflux Plasma->Immersion PEG_solution Prepare PEG-OH Solution PEG_solution->Immersion Rinsing Rinsing (Solvent & DI Water) Immersion->Rinsing Drying2 Final Drying Rinsing->Drying2 Storage Storage Drying2->Storage

Caption: Workflow for the functionalization of silica substrates with hydroxylated PEG.

Protocol 2: Characterization of PEG-Modified Surfaces

This protocol outlines key techniques to confirm the successful grafting of PEG-OH onto a surface.

1. Water Contact Angle Measurement:

  • Principle: Successful PEGylation increases the hydrophilicity of the surface, resulting in a decrease in the water contact angle.

  • Procedure:

    • Place a small droplet (e.g., 5 µL) of DI water onto both an unmodified (control) and a PEGylated surface.

    • Measure the static water contact angle using a goniometer.

    • A significant decrease in the contact angle on the PEGylated surface is indicative of successful modification.[2]

2. Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR):

  • Principle: ATR-FTIR can detect the characteristic vibrational bands of the grafted PEG molecules.

  • Procedure:

    • Acquire ATR-FTIR spectra from both unmodified and PEGylated surfaces.

    • Look for the appearance of characteristic PEG peaks on the modified surface, such as the C-O-C stretching vibration (~1100 cm⁻¹) and CH₂ stretching vibrations (~2880 cm⁻¹).[4]

    • A decrease in the Si-OH peak (~3400 cm⁻¹) on silica substrates can also indicate covalent attachment.[4]

3. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS provides quantitative elemental and chemical state information about the surface.

  • Procedure:

    • Analyze both control and PEGylated surfaces using XPS.

    • The PEGylated surface will show a significant increase in the C1s signal and a corresponding decrease in the substrate signals (e.g., Si2p for silica).

    • High-resolution C1s spectra can be deconvoluted to show the C-O component, confirming the presence of PEG.[13]

Protocol 3: In Vitro Protein Adsorption Assay

This protocol provides a method to quantify the reduction in protein adsorption on PEG-modified surfaces.

Materials:

  • Unmodified and PEG-modified substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • Fluorescently labeled protein (optional, for fluorescence microscopy)

  • Microplate reader or fluorescence microscope

Procedure:

  • Incubation:

    • Place the control and PEGylated substrates in a multi-well plate.

    • Add the protein solution to each well, ensuring the surfaces are fully submerged.

    • Incubate for 1-2 hours at 37°C to allow for protein adsorption.

  • Rinsing:

    • Carefully remove the protein solution.

    • Gently wash the substrates three times with PBS to remove non-adsorbed protein.

  • Quantification:

    • For unlabeled proteins (using a colorimetric assay like BCA or Bradford):

      • Lyse the adsorbed protein from the surface using a suitable lysis buffer (e.g., SDS solution).

      • Quantify the protein concentration in the lysate using a standard protein assay and a microplate reader.

    • For fluorescently labeled proteins:

      • Image the surfaces using a fluorescence microscope and quantify the fluorescence intensity.

  • Analysis:

    • Compare the amount of adsorbed protein on the PEGylated surfaces to the unmodified controls. A significant reduction indicates successful protein-resistant coating.[4][13]

Logical Flow of Protein Resistance on PEGylated Surfaces

G sub_surface Substrate Surface peg_layer Grafted PEG-OH Layer sub_surface->peg_layer Surface Modification hydration_layer Hydration Layer (Bound Water Molecules) peg_layer->hydration_layer Hydrophilicity resistance Resistance to Adsorption (Bio-inertness) hydration_layer->resistance Steric Repulsion & Energetic Barrier protein Protein in Solution adsorption Protein Adsorption protein->adsorption adsorption->resistance Inhibited by

Caption: Mechanism of protein resistance on surfaces modified with hydroxylated PEG.

Quantitative Data Summary

The effectiveness of surface modification with hydroxylated PEGs can be quantified by various analytical techniques. The following tables summarize typical data obtained from such experiments.

Table 1: Effect of PEG-OH Modification on Surface Properties

Surface TypeWater Contact Angle (°)PEG Grafting Density (chains/nm²)
Unmodified Silica60-700
PEGylated Silica (low density)30-40~0.2
PEGylated Silica (high density)< 20> 0.5[14]

Table 2: Reduction of Protein Adsorption on PEGylated Surfaces

Surface TypeFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
Unmodified Control> 300> 200
PEGylated Surface< 20< 10

Note: Actual values can vary depending on the substrate, PEG molecular weight, grafting density, and protein properties.[13]

Table 3: Impact of PEGylation on Cellular Interactions

Surface TypeFibroblast Adhesion (% of control)Platelet Adhesion (% of control)
Unmodified Control100%100%
PEGylated Surface< 5%[2]< 10%[2]

Conclusion

Surface modification using hydroxylated PEGs is a robust and effective method for imparting biocompatible and bio-inert properties to a wide range of materials.[5] The protocols and data presented here provide a framework for the successful implementation and characterization of PEGylated surfaces in various research and development settings. By carefully controlling the surface chemistry and PEG layer properties, researchers can tailor material surfaces for specific biological applications, from long-circulating drug carriers to advanced medical implants.[6][11]

References

Experimental Guide for PEGylating Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] This modification can lead to a range of benefits, including an increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[3][4][5] This guide provides detailed protocols for the PEGylation of therapeutic proteins and the subsequent characterization of the PEGylated conjugates.

Principles of Protein PEGylation

PEGylation involves the covalent linkage of PEG chains to a protein, typically through reactive functional groups on amino acid side chains, such as the primary amines of lysine (B10760008) residues or the N-terminus.[3][6] The process can be tailored by using different types of activated PEGs, which vary in their molecular weight, structure (linear or branched), and the reactive group used for conjugation.[1][7] Careful control of the reaction conditions, such as pH, temperature, and stoichiometry, is crucial to achieve the desired degree of PEGylation and to maintain the biological activity of the protein.[3][7]

Experimental Workflow

The general workflow for protein PEGylation involves several key stages, from the initial conjugation reaction to the purification and characterization of the final product. Each step requires careful optimization to ensure the desired outcome.

PEGylation_Workflow cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization cluster_3 Final Product Protein Therapeutic Protein Reaction Conjugation Reaction Protein->Reaction ActivatedPEG Activated PEG Reagent ActivatedPEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Quenched Reaction Mixture SDSPAGE SDS-PAGE Purification->SDSPAGE SEC Size Exclusion Chromatography (SEC) Purification->SEC MS Mass Spectrometry Purification->MS ActivityAssay Biological Activity Assay Purification->ActivityAssay FinalProduct Characterized PEGylated Protein

Caption: General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to the primary amines of a model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[8]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-NHS ester to achieve the desired molar ratio of PEG to protein (e.g., 5:1, 10:1, 20:1).

    • Dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF before adding it to the protein solution to avoid precipitation.

    • Add the activated PEG solution to the BSA solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with continuous gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS ester.[8]

Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

Materials:

  • Quenched PEGylation reaction mixture

  • SEC column (e.g., Superdex 200 or similar)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

  • UV detector (280 nm)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the proteins with the elution buffer at a constant flow rate.[8]

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.[8]

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

Materials:

  • Purified PEGylated protein fractions

  • Unmodified protein (control)

  • SDS-PAGE gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein samples with sample loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein to the unmodified control. PEGylated proteins will exhibit a higher apparent molecular weight.

Quantitative Data and Characterization

A variety of analytical techniques can be employed to characterize and quantify PEGylated proteins.

Table 1: Common Analytical Methods for Characterization of PEGylated Proteins
Analytical MethodInformation ObtainedKey Considerations
SDS-PAGE Apparent molecular weight, degree of PEGylation (qualitative)PEGylation increases the hydrodynamic radius, leading to a disproportionately large increase in apparent molecular weight.
Size Exclusion Chromatography (SEC) Purity, presence of aggregates, separation of PEGylated speciesCan separate unreacted protein, PEGylated protein, and free PEG.[9]
Mass Spectrometry (MS) Accurate molecular weight, degree of PEGylation (quantitative)MALDI-TOF and LC-MS are commonly used to determine the number of attached PEG chains.[10][11]
UV-Vis Spectroscopy Protein concentration (A280)PEG itself does not absorb at 280 nm unless it has a chromophore.[12]
Fluorescence Spectroscopy Quantification of PEGylation (if fluorescently labeled PEG is used)Requires a standard curve of the free fluorescent PEG for quantification.[12]
TNBS Assay Indirect quantification of PEGylation at amine groupsMeasures the reduction in free amines after PEGylation.[12]
Nuclear Magnetic Resonance (NMR) Degree of PEGylationCan quantitatively determine the average number of PEG chains grafted to a protein.[13][14]
Biological Activity Assays In vitro/in vivo efficacyEssential to confirm that PEGylation has not significantly compromised the protein's function.

Benefits of PEGylation

The conjugation of PEG to therapeutic proteins offers several advantages that can significantly improve their clinical utility.

PEGylation_Benefits cluster_0 Challenges of Unmodified Protein cluster_1 Benefits of PEGylation center_node Therapeutic Protein Immunogenicity Immunogenicity center_node->Immunogenicity RenalClearance Rapid Renal Clearance center_node->RenalClearance ProteolyticDegradation Proteolytic Degradation center_node->ProteolyticDegradation PoorSolubility Poor Solubility center_node->PoorSolubility ReducedImmunogenicity Reduced Immunogenicity center_node->ReducedImmunogenicity PEGylation IncreasedHalfLife Increased Half-Life center_node->IncreasedHalfLife PEGylation EnhancedStability Enhanced Stability center_node->EnhancedStability PEGylation ImprovedSolubility Improved Solubility center_node->ImprovedSolubility PEGylation

Caption: Benefits of PEGylation on therapeutic proteins.

In Vitro and In Vivo Assessment

Following the physicochemical characterization, it is imperative to evaluate the biological activity of the PEGylated protein.

  • In Vitro Assays: These assays are crucial to confirm that the PEGylated protein retains its intended biological function. This can include cell-based assays to measure potency, receptor binding assays, or enzyme activity assays, depending on the protein's mechanism of action.[15][16]

  • In Vivo Studies: Animal models are used to assess the pharmacokinetic and pharmacodynamic properties of the PEGylated protein. These studies provide critical information on the circulation half-life, biodistribution, and efficacy of the modified therapeutic.[17][18]

Conclusion

PEGylation is a powerful and well-established technology for improving the therapeutic properties of proteins.[19] A rational approach to the design, synthesis, and characterization of PEGylated proteins, as outlined in this guide, is essential for the successful development of novel biopharmaceuticals with enhanced clinical profiles. Careful optimization of the PEGylation process and comprehensive analytical characterization are key to ensuring the quality, safety, and efficacy of the final product.

References

Application Notes and Protocols for Cleavable Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] They function by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[4][5] This ubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be released to target another POI molecule, acting in a catalytic manner.[1][6]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.[3][7][8] While traditional PROTACs utilize stable, non-cleavable linkers, an emerging and powerful strategy involves the use of "smart" cleavable linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Application Note: The Rationale for Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but break apart in response to specific triggers within the target cells or tissue microenvironment. This strategy offers several distinct advantages for enhancing the therapeutic potential of PROTACs.

  • Spatiotemporal Control: Photo-cleavable linkers allow for precise control over PROTAC activity.[6][9] The PROTAC remains inert until activated by light of a specific wavelength, enabling researchers to dictate exactly when and where protein degradation occurs, minimizing systemic exposure and off-target effects.[9]

  • Targeted Activation: Many cleavable linkers are designed to be severed by conditions or enzymes that are unique to or overexpressed in the target tissue, such as the tumor microenvironment.[10][11] For example, linkers sensitive to high concentrations of glutathione (B108866) (GSH) or specific proteases like cathepsins can selectively release the active PROTAC within cancer cells.[10][12][13]

  • Improved Pharmacokinetics: PROTACs are often large molecules that fall "Beyond the Rule of Five" (bRo5), which can lead to poor cell permeability and unfavorable pharmacokinetic (PK) properties.[4] A cleavable linker can be used to "cage" the PROTAC in a prodrug form, potentially improving its solubility and stability until it reaches the target site.[9]

  • Reduced Off-Target Toxicity: By restricting PROTAC activity to target cells, cleavable linkers can significantly reduce on-target, off-tissue toxicity, where the target protein is degraded in healthy tissues, leading to adverse effects.[14][15]

Cleavable_Linker_Concept Inactive_PROTAC Inactive PROTAC (Caged/Prodrug) Trigger Specific Trigger (e.g., Enzyme, Light, pH, GSH) Inactive_PROTAC->Trigger Encounters No_Degradation No Degradation in Healthy Tissue Inactive_PROTAC->No_Degradation Active_PROTAC Active PROTAC Trigger->Active_PROTAC Cleaves Linker, Activates Degradation Target Protein Degradation Active_PROTAC->Degradation Initiates

Caption: Conditional activation of a PROTAC via a cleavable linker.

Types of Cleavable Linkers and Their Mechanisms

Several classes of cleavable linkers have been developed, each responding to a different physiological or external trigger.

Linker TypeCleavage Trigger & MechanismAdvantagesPotential Limitations
Enzyme-Sensitive Cleaved by specific enzymes overexpressed in target cells (e.g., Cathepsin B in lysosomes cleaving Val-Cit dipeptides).[10][11][]High tumor selectivity; well-established chemistry from ADC field.Dependent on sufficient enzyme expression levels in target cells.
Redox-Sensitive Reduced by high intracellular concentrations of glutathione (GSH), cleaving disulfide bonds.[10][12][13]Exploits the significant GSH gradient between intracellular (~mM) and extracellular (~µM) environments.Potential for premature cleavage in plasma, though generally slower.
pH-Sensitive Hydrolyzed in acidic environments (pH 4.8-6.0) of endosomes and lysosomes (e.g., hydrazone linkers).[10]Utilizes natural cellular trafficking pathways for activation.Can be less stable at physiological pH, requiring careful design.
Photo-Cleavable Cleaved by external light of a specific wavelength (e.g., 365 nm for DMNB group), removing a "photocage".[3][9]Unparalleled spatiotemporal control; externally triggerable.Limited tissue penetration of light, mainly suitable for in vitro or topical applications.

Experimental Protocols

Protocol 1: Western Blot for Quantifying PROTAC-Induced Degradation

This protocol details the most common method for assessing the efficacy of a PROTAC by measuring the reduction in target protein levels.[1]

Materials:

  • Cell line expressing the protein of interest (POI)

  • Cell culture reagents (media, FBS, antibiotics)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.[1]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Repeat steps 7b-7e for the loading control antibody.

  • Detection & Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][17]

WB_Workflow cluster_workflow Western Blot Workflow A 1. Seed & Culture Cells B 2. Treat with PROTAC (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Lysate Collection B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE Separation D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Signal Detection (ECL) G->H I 9. Densitometry & Data Analysis (Calculate DC50 / Dmax) H->I

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Protocol 2: In Vitro Linker Cleavage Assay

This protocol provides a general framework to confirm that the linker is cleaved as intended by its specific trigger. This example uses an enzyme-sensitive linker.

Materials:

  • Cleavable PROTAC

  • Recombinant enzyme (e.g., Cathepsin B)

  • Enzyme activation buffer (specific to the enzyme)

  • Reaction quench solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Prepare the enzyme solution in its activation buffer as recommended by the manufacturer. Pre-incubate at 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube, add the cleavable PROTAC to the activation buffer to a final concentration of 1-10 µM.

    • Include a negative control sample without the enzyme.

  • Initiate Reaction: Add the activated enzyme to the PROTAC solution to start the reaction. For a time-course experiment, prepare multiple identical reactions.

  • Incubation: Incubate the reaction mixture at 37°C.[18]

  • Time Points and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold quench solution. This will precipitate the enzyme and halt cleavage.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the parent (intact) PROTAC and the cleaved fragments (warhead-linker remnant and E3-ligand portion).

    • Develop a standard curve if absolute quantification is needed.

  • Data Analysis: Plot the percentage of intact PROTAC remaining or the percentage of cleaved product formed over time to determine the cleavage rate and half-life of the linker under these conditions.[18]

Protocol 3: Cellular PROTAC Activation Assay using NanoBRET

This protocol assesses the conditional activation of a photo-cleavable ("caged") PROTAC inside living cells by measuring its engagement with the target protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cells stably expressing a NanoLuc-POI fusion protein

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • Photo-cleavable PROTAC

  • UV lamp (e.g., 365 nm)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NanoLuc-POI expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • PROTAC Addition: Dilute the photo-cleavable PROTAC in Opti-MEM to the desired final concentration. Add it to the cells. Include wells with a non-caged, active PROTAC as a positive control and vehicle-only as a negative control.

  • Equilibration: Incubate the plate for 2-4 hours to allow for cell entry of the PROTAC.

  • Photo-activation:

    • Remove the plate lid.

    • Expose one set of wells containing the caged PROTAC to UV light (e.g., 365 nm) for a defined period (e.g., 60 seconds). This is the "+ Light" condition.

    • Keep another set of wells with the caged PROTAC in the dark. This is the "- Light" condition.

  • Target Engagement Measurement:

    • Immediately after photo-activation, prepare the NanoBRET detection reagent containing the cell-permeable fluorescent tracer and substrate according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw NanoBRET ratio (Acceptor Emission / Donor Emission).

    • Compare the BRET signal from the "- Light" (caged, inactive) and "+ Light" (uncaged, active) conditions.

    • A significant increase in the BRET ratio upon light exposure indicates successful cleavage of the linker and subsequent engagement of the PROTAC with its target, confirming conditional activation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Hydroxy-PEG3-SS-PEG3-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG3-SS-PEG3-alcohol and related disulfide-linked conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these molecules and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for my this compound conjugate?

A1: The main point of instability in your conjugate is the disulfide bond (-S-S-). This bond is susceptible to cleavage in reducing environments, which can lead to the premature separation of the conjugated molecules.

Q2: What specific factors in my experiment could be causing the disulfide bond to break?

A2: Several factors can contribute to the cleavage of the disulfide bond. The most common are:

  • Reducing Agents: The presence of reducing agents like Glutathione (GSH), dithiothreitol (B142953) (DTT), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will readily break the disulfide bond. The intracellular environment has a high concentration of GSH, which is often the intended mechanism for cleavage in drug delivery applications.[][2][3]

  • Thiol-Disulfide Exchange: Free thiol groups from other molecules, such as serum albumin in plasma, can react with the disulfide bond, leading to an exchange reaction and cleavage of your conjugate.[4]

  • Enzymatic Cleavage: Enzymes like thioredoxin (TRX) and glutaredoxin (GRX), which can be present in blood, are capable of catalytically cleaving disulfide bonds.[4][5][6][7]

  • pH Conditions: While acidic conditions alone are generally not sufficient to break disulfide bonds[8][9], basic pH can facilitate thiol-disulfide exchange reactions and other degradation pathways.[10][11]

Q3: How can I improve the stability of my disulfide-linked conjugate during my experiments?

A3: To enhance stability, consider the following strategies:

  • Increase Steric Hindrance: Introducing bulky chemical groups, such as methyl groups, near the disulfide bond can physically shield it from attacking thiols, thereby increasing its stability in circulation.[][4][12]

  • Optimize Linker Design: Modifying the electronic environment around the disulfide bond or designing cyclic disulfide linkers can improve stability.[][4]

  • Control pH: Maintaining a slightly acidic or neutral pH for your buffers can help minimize unwanted disulfide bond rearrangement and cleavage, as basic conditions tend to make thiols more reactive.[11]

  • Alternative Linkages: For applications requiring high stability, consider replacing the disulfide bond with a more robust linkage, such as a methylene (B1212753) thioacetal, which shows improved stability against reducing agents.[13]

Q4: How do I know if my conjugate is degrading? What analytical techniques can I use?

A4: Several analytical methods can be used to assess the stability and integrity of your conjugate. The choice depends on the specific information you need.

  • SDS-PAGE (Reducing vs. Non-reducing): This is a simple and widely used method to qualitatively assess the presence of inter-chain disulfide bonds. Under non-reducing conditions, the conjugate will run at a higher molecular weight than its constituent parts under reducing conditions (where the disulfide bond is broken).[14]

  • Mass Spectrometry (MS): This is the gold standard for detailed characterization. LC-MS can be used to identify the intact conjugate and any degradation products, providing precise mass information.[14][15][16][17][18]

  • Ellman's Assay: This spectrophotometric assay quantifies the number of free sulfhydryl (-SH) groups. By comparing the results before and after adding a reducing agent, you can infer the number of disulfide bonds.[14][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Premature Cleavage of the Conjugate in Plasma/Serum Stability Assays
Potential Cause Recommended Solution
Thiol-Disulfide Exchange with Serum Proteins Human serum albumin has a free cysteine that can react with your conjugate.[4] To mitigate this, consider linker designs that incorporate steric hindrance near the disulfide bond to shield it from attack.
Enzymatic Cleavage Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) in the blood can cleave the disulfide bond.[4][5][6] If this is a suspected issue, you can test the stability of your conjugate in the presence of purified versions of these enzymes. If susceptibility is confirmed, a linker redesign may be necessary.
Issue 2: Low Conjugation Efficiency
Potential Cause Recommended Solution
Incomplete Reduction of Disulfide Bonds (if starting with a disulfide) If your protocol involves reducing a native disulfide to then conjugate with your PEG-SS-PEG molecule, ensure complete reduction. Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Also, verify the activity of your reducing agent.[19]
Re-oxidation of Sulfhydryl Groups Free thiol groups can re-oxidize to form disulfide bonds before your conjugation reaction is complete. Work quickly after the reduction step and consider including a chelating agent like EDTA in your buffers to minimize metal-catalyzed oxidation.[19]
Incorrect Buffer pH The optimal pH for many thiol-maleimide coupling reactions is between 6.5 and 7.5.[19] Ensure your buffer is within the optimal range for your specific reaction.
Issue 3: Aggregation or Precipitation of the Conjugate
Potential Cause Recommended Solution
Intermolecular Disulfide Bonds If your molecules have other accessible cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation.[20] Consider temporarily blocking these non-target cysteines with a reversible agent.
High Protein/Conjugate Concentration High concentrations can promote aggregation. Try performing the conjugation and subsequent handling at a lower concentration.[20]
Incorrect Buffer Conditions Ensure the pH and ionic strength of your buffer are optimal for the stability of your specific molecule. Sub-optimal buffer conditions can lead to protein denaturation and aggregation.[19]

Experimental Protocols

Protocol 1: Stability Assessment in Glutathione (GSH) Buffer

This protocol assesses the stability of the disulfide bond in a reducing environment mimicking intracellular conditions.

  • Prepare a 10 mM stock solution of your this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a fresh solution of Glutathione (GSH) at 10 mM in the same buffer. Note: GSH concentrations inside a cell are typically 1-10 mM.[]

  • Mix the conjugate solution with the GSH solution at a 1:1 ratio to achieve a final conjugate concentration of 5 mM and a final GSH concentration of 5 mM.

  • Incubate the mixture at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by a suitable method, such as RP-HPLC or LC-MS, to quantify the amount of intact conjugate remaining and identify any cleavage products.

Protocol 2: Analysis of Disulfide Bonds by Non-Reducing vs. Reducing SDS-PAGE

This protocol provides a qualitative assessment of disulfide bond integrity.

  • Sample Preparation:

    • Non-reducing sample: Mix your conjugate with a non-reducing sample buffer.

    • Reducing sample: Mix your conjugate with a reducing sample buffer containing an agent like DTT or β-mercaptoethanol.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Analyze the results: The conjugate in the non-reducing lane should appear as a single band at a higher molecular weight. In the reducing lane, this band should disappear or decrease in intensity, with the appearance of new bands corresponding to the cleaved components of the conjugate.

Visualizations

G cluster_0 Factors Affecting Stability Reducing_Agents Reducing Agents (e.g., GSH, DTT) Cleaved_Products Cleaved Products Reducing_Agents->Cleaved_Products Direct Reduction Thiol_Exchange Thiol-Disulfide Exchange Thiol_Exchange->Cleaved_Products Exchange Reaction Enzymatic_Cleavage Enzymatic Cleavage (TRX, GRX) Enzymatic_Cleavage->Cleaved_Products Catalytic Cleavage pH_Conditions pH Conditions (Basic pH) pH_Conditions->Thiol_Exchange Facilitates Conjugate This compound (Intact)

Caption: Key pathways leading to the degradation of disulfide-linked conjugates.

G start Start: Conjugate Instability Observed issue What is the nature of the instability? start->issue premature_cleavage Premature Cleavage in vitro/in vivo issue->premature_cleavage Cleavage low_yield Low Conjugation Yield issue->low_yield Yield aggregation Aggregation/ Precipitation issue->aggregation Aggregation check_reducing_agents Is the environment excessively reducing? premature_cleavage->check_reducing_agents check_protocol Review conjugation protocol (pH, reagents) low_yield->check_protocol check_concentration Check conjugate concentration & buffer aggregation->check_concentration check_reducing_agents->aggregation No, suspect other issues increase_hindrance Solution: Increase Steric Hindrance around S-S bond check_reducing_agents->increase_hindrance Yes optimize_protocol Solution: Optimize pH, reagent ratio, use fresh reagents check_protocol->optimize_protocol Issues Found optimize_conditions Solution: Lower concentration, optimize buffer conditions check_concentration->optimize_conditions Sub-optimal

Caption: A troubleshooting decision tree for common stability issues.

References

Technical Support Center: PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PEGylation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No PEGylation Efficiency

Q: My protein is not getting PEGylated, or the yield of the PEGylated product is very low. What are the possible causes and how can I improve the efficiency?

A: Low PEGylation efficiency can stem from several factors related to the reagents, reaction conditions, and the protein itself.

Potential Causes and Solutions:

  • Inactive PEG Reagent: The reactive group on the PEG molecule may have hydrolyzed or degraded. This is particularly common with moisture-sensitive reagents like NHS esters.[1][2]

    • Solution: Always use fresh or properly stored PEG reagents.[1][2] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[1][2] Prepare solutions immediately before use and avoid making stock solutions for long-term storage.[1][2]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of specific amino acid residues.

    • For Amine PEGylation (e.g., NHS esters): The reaction with primary amines (N-terminus and lysine (B10760008) residues) is most efficient at a pH range of 7.0-9.0.[1][3][4][5] At lower pH, the amine groups are protonated and less nucleophilic.

    • For Thiol PEGylation (e.g., Maleimides): The reaction with sulfhydryl groups (cysteine residues) proceeds readily at a neutral or slightly basic pH of 6.5-7.5.[3][6][7]

    • Solution: Optimize the pH of your reaction buffer. Perform small-scale experiments at different pH values within the recommended range to find the optimal condition for your specific protein.

  • Insufficient Molar Excess of PEG: A low molar ratio of PEG reagent to the protein can result in incomplete conjugation.

    • Solution: Increase the molar excess of the PEG reagent. A 10- to 20-fold molar excess is often a good starting point for maleimide (B117702) chemistry[6][7], while a 20-fold excess is suggested for NHS esters.[2] Optimization may be required to maximize the yield of the desired PEGylated species (e.g., mono-PEGylated).

  • Interfering Buffer Components: Some buffer components can compete with the target reaction.

    • Solution: Avoid buffers containing primary amines like Tris or glycine (B1666218) when using amine-reactive PEGs (e.g., NHS esters).[1][2] For thiol-specific reactions, ensure the absence of other thiol-containing compounds.

  • Inaccessible Target Residues: The target amino acids on the protein surface may be sterically hindered or buried within the protein's three-dimensional structure.

    • Solution: Consider using a PEG reagent with a longer spacer arm to overcome steric hindrance. In some cases, partial denaturation of the protein might expose the target sites, but this risks compromising the protein's activity. Site-directed mutagenesis to introduce a more accessible reactive site (e.g., a cysteine residue) is another advanced option.[8]

Issue 2: Lack of Specificity and Formation of Multiple PEGylated Species

Q: My reaction produces a mixture of mono-, di-, and higher-PEGylated proteins, but I want to obtain a specific form (e.g., mono-PEGylated). How can I improve the reaction's specificity?

A: Achieving site-specific PEGylation is a common challenge, especially with random PEGylation chemistries. The formation of multiple products is often a result of having several reactive sites on the protein with similar accessibility.[9][10]

Strategies to Enhance Specificity:

  • Control Reaction Stoichiometry:

    • Solution: Carefully control the molar ratio of the PEG reagent to the protein. Lowering the molar excess of PEG will favor the formation of lower-order PEGylated species. A systematic optimization of this ratio is crucial.[10]

  • Optimize Reaction pH for Site-Selective PEGylation:

    • N-terminal vs. Lysine PEGylation: The pKa of the N-terminal α-amino group is generally lower than that of the ε-amino groups of lysine residues.

    • Solution: Performing the reaction at a lower pH (around 7.0) can favor the more nucleophilic N-terminal amine, leading to a higher proportion of N-terminally PEGylated protein.[11]

  • Utilize Site-Specific Chemistries:

    • Thiol-Specific PEGylation: If your protein has a unique, accessible cysteine residue, using a maleimide-functionalized PEG will result in highly specific conjugation at that site.[7][12] If no natural cysteine is available, one can be introduced via site-directed mutagenesis.[8]

  • Protecting the Active Site:

    • Solution: If the active site of your protein contains highly reactive residues that you do not want to PEGylate, you can protect them by binding a substrate or a competitive inhibitor during the reaction.[13]

Issue 3: Protein Aggregation or Loss of Activity Post-PEGylation

Q: My protein aggregates or loses its biological activity after the PEGylation reaction. What could be the cause, and how can I prevent this?

A: Aggregation and loss of activity are significant concerns that can arise from the modification of critical amino acid residues or from the reaction conditions themselves.

Causes and Mitigation Strategies:

  • PEGylation at the Active Site: The PEG molecule might be attached to an amino acid that is essential for the protein's biological function or for maintaining its correct three-dimensional structure.[13][14]

    • Solution: Employ site-directed PEGylation strategies to avoid modification of residues within or near the active site.[11] Protecting the active site with a ligand during the reaction can also prevent its modification.[13]

  • Changes in Protein Conformation: The attachment of a bulky PEG chain can induce conformational changes in the protein, leading to instability and aggregation.

    • Solution: Analyze the structural integrity of the PEGylated protein using techniques like Circular Dichroism (CD) or FT-IR. Experiment with different PEG sizes and architectures (linear vs. branched) to find a variant that minimizes structural perturbation.

  • Harsh Reaction Conditions: Extreme pH, high temperature, or prolonged reaction times can denature the protein.

    • Solution: Optimize the reaction conditions to be as mild as possible. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration if the protein is sensitive to room temperature incubations.[6][7]

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted PEG and purify my PEGylated protein?

A1: The choice of purification method depends on the size difference between the PEGylated protein, the unreacted protein, and the free PEG reagent.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for good separation from the smaller, unreacted protein. It is also efficient at removing low molecular weight by-products and excess PEG.[]

  • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the charges on the protein surface, altering its binding affinity to an IEX resin.[][16] This change in charge interaction can be exploited to separate PEGylated species from the native protein and also to separate positional isomers.[]

  • Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small, unreacted PEG reagents from the final product.[16][17] It is crucial to select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the PEGylated protein but larger than the free PEG.[17]

Q2: What are the best analytical techniques to characterize my PEGylated protein?

A2: A combination of techniques is usually required for a thorough characterization.

  • SDS-PAGE: A simple and quick method to confirm the increase in molecular weight after PEGylation.[16] It can provide a qualitative assessment of the reaction's success.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are powerful tools for determining the exact molecular weight of the PEGylated species and, therefore, the degree of PEGylation (the number of PEG chains attached).[11][18]

  • Liquid Chromatography (LC): HPLC methods such as SEC and Reverse-Phase (RP-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated forms.[11][19]

  • Capillary Electrophoresis (CE): This technique offers high-resolution separation of different PEGylated species.[20]

Q3: How do I choose the right PEG reagent for my application?

A3: The choice depends on the available functional groups on your target molecule and your desired specificity.

  • For primary amines (N-terminus, Lysine): NHS esters are highly reactive and form stable amide bonds.[1][3] Aldehyde-functionalized PEGs can be used for N-terminal specific PEGylation via reductive amination.[4]

  • For sulfhydryl groups (Cysteine): Maleimides are the most common choice for thiol-specific conjugation, forming a stable thioether bond.[3][7]

  • For carboxyl groups (Aspartic acid, Glutamic acid): These can be targeted using PEG-amines or PEG-hydrazides with the help of coupling agents like EDC.[5]

Data Summary Tables

Table 1: Common Reaction Conditions for Different PEGylation Chemistries

PEG ChemistryTarget GroupTypical pH RangeMolar Excess (PEG:Protein)Reaction TimeTemperature
NHS Ester Primary Amine (-NH₂)7.0 - 9.0[3][4][5]10 - 50x30 min - 2 hours[2]Room Temp or 4°C
Maleimide Sulfhydryl (-SH)6.5 - 7.5[3][6][7]10 - 20x[6][7]2 - 4 hours or overnight[6][7]Room Temp or 4°C
Aldehyde Primary Amine (-NH₂)~7.0 (for N-terminus)VariesVariesRoom Temp

Table 2: Comparison of Purification Techniques for PEGylated Proteins

TechniquePrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeExcellent for removing unreacted protein and small reagents.[]Resolution may be limited for separating species with small size differences.[16]
Ion Exchange Chromatography (IEX) Surface ChargeCan separate positional isomers and different degrees of PEGylation.[]PEG shielding can sometimes lead to weak binding and poor separation.[16]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a good alternative or complementary step to IEX.[]Lower capacity and resolution compared to IEX.[]
Dialysis / Ultrafiltration Molecular Weight Cut-OffSimple method for removing small molecules (e.g., unreacted PEG).[17]Cannot separate unreacted protein from the PEGylated product.[16]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester PEG

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.4 and 8.5.[1] The protein concentration should typically be in the range of 1-10 mg/mL.

  • PEG Reagent Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening.[2] Immediately before use, dissolve the required amount of PEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][2]

  • PEGylation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. A 20-fold molar excess of PEG is a common starting point.[2] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[1][2]

  • Quenching (Optional but Recommended): To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification: Remove the unreacted PEG and by-products using a suitable method such as SEC or dialysis.[1][2]

Protocol 2: General Procedure for Thiol PEGylation using a Maleimide-PEG

  • Protein Preparation: Dissolve the cysteine-containing protein in a thiol-free buffer (e.g., PBS with EDTA to prevent disulfide bond formation) at a pH between 6.5 and 7.5.[6][7][12]

  • Reduction of Disulfides (if necessary): If the cysteine residue is in a disulfide bond, it must first be reduced. This can be done by incubating the protein with a reducing agent like DTT or TCEP, which must then be removed before adding the PEG-maleimide.

  • PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer or a suitable solvent.[6][7]

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess is a typical starting point.[6][7]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[6][7]

  • Purification: Purify the final conjugate using methods like SEC or dialysis to remove unreacted PEG-maleimide and protein.[6][7]

Visualizations

Troubleshooting_Workflow cluster_Yield Troubleshoot Low Yield cluster_Purity Troubleshoot Specificity cluster_Activity Troubleshoot Stability Start Start PEGylation Reaction Check_Yield Low / No Yield? Start->Check_Yield Check_Purity Mixture of Products? Check_Yield->Check_Purity No Inactive_PEG Check PEG Reagent Activity (Use fresh reagent) Check_Yield->Inactive_PEG Yes Check_Activity Loss of Activity / Aggregation? Check_Purity->Check_Activity No Adjust_Stoichiometry Adjust Stoichiometry (Lower PEG ratio) Check_Purity->Adjust_Stoichiometry Yes Success Successful PEGylation Check_Activity->Success No Protect_Active_Site Protect Active Site Check_Activity->Protect_Active_Site Yes Optimize_pH Optimize Reaction pH Inactive_PEG->Optimize_pH Increase_Molar_Ratio Increase PEG Molar Ratio Optimize_pH->Increase_Molar_Ratio Check_Buffer Check for Interfering Buffers Increase_Molar_Ratio->Check_Buffer Check_Buffer->Start Optimize_pH_Selective Optimize pH for Site-Selectivity Adjust_Stoichiometry->Optimize_pH_Selective Site_Specific_Chem Use Site-Specific Chemistry (e.g., Thiol-Maleimide) Optimize_pH_Selective->Site_Specific_Chem Site_Specific_Chem->Start Change_PEG Try Different PEG (Size, Linker) Protect_Active_Site->Change_PEG Mild_Conditions Use Milder Conditions (Temp, Time) Change_PEG->Mild_Conditions Mild_Conditions->Start

Caption: A troubleshooting workflow for identifying and resolving common issues in PEGylation reactions.

PEGylation_Pathways cluster_amine Amine-Reactive PEGylation cluster_thiol Thiol-Reactive PEGylation Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Amide_Bond Stable Amide Bond (PEG-NH-Protein) Protein_NH2->Amide_Bond pH 7.0-9.0 PEG_NHS PEG-NHS Ester PEG_NHS->Amide_Bond Protein_SH Protein-SH (Cysteine) Thioether_Bond Stable Thioether Bond (PEG-S-Protein) Protein_SH->Thioether_Bond pH 6.5-7.5 PEG_Maleimide PEG-Maleimide PEG_Maleimide->Thioether_Bond

Caption: Common chemical pathways for amine-reactive and thiol-reactive PEGylation of proteins.

References

avoiding side reactions with bifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional PEG linkers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using bifunctional PEG linkers?

A1: The most prevalent side reactions include aggregation/precipitation of the protein conjugate, hydrolysis of the reactive end groups of the PEG linker, and intra/inter-molecular cross-linking leading to product heterogeneity.[1][2][3] For specific chemistries, other side reactions can occur. For instance, with NHS-ester PEGs, the primary competing reaction is hydrolysis of the NHS ester, which deactivates the linker.[4][][6] With maleimide-PEGs, side reactions can include reaction with primary amines at higher pH and the potential for the maleimide-thiol linkage to be reversible.[7][8]

Q2: How can I minimize protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation can be minimized by optimizing reaction conditions and using stabilizing excipients.[1] Key strategies include:

  • Controlling Reaction Rate: Slowing down the reaction by lowering the temperature (e.g., 4°C) or adding the PEG linker in a stepwise manner can favor intramolecular modification over intermolecular cross-linking.[1]

  • Optimizing Protein Concentration: Using a lower protein concentration can reduce the likelihood of intermolecular interactions.[1]

  • Using Stabilizing Excipients: Additives like sucrose, arginine, and non-ionic surfactants (e.g., Polysorbate 20) can help maintain protein stability and prevent aggregation.[1][9]

Q3: What is the optimal pH for reacting NHS-ester functionalized PEGs with proteins?

A3: The optimal pH for reacting NHS-ester PEGs with primary amines on proteins is typically between 7.2 and 8.5.[4][10] This pH range represents a compromise between maximizing the reactivity of the primary amines (which are more nucleophilic when deprotonated at higher pH) and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[6]

Q4: My maleimide-thiol conjugation is inefficient. What are the potential causes?

A4: Inefficient maleimide-thiol conjugation can stem from several factors:

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to work with freshly reduced thiols or include a reducing agent like TCEP, which doesn't need to be removed before conjugation.[7]

  • Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[7] Below this range, the thiol is less likely to be in its reactive thiolate form, and above this range, the maleimide (B117702) group becomes more susceptible to hydrolysis.[11]

  • Hydrolysis of Maleimide: Maleimide groups can hydrolyze, especially at pH values above 8.0.[11] It is best to prepare solutions of maleimide-functionalized PEGs immediately before use and avoid long-term storage in aqueous buffers.[7]

Q5: How can I purify my PEGylated conjugate?

A5: Several chromatographic techniques can be used to purify PEGylated conjugates from unreacted protein, excess PEG linker, and other byproducts.[][13] The choice of method depends on the properties of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated conjugate from the smaller unreacted PEG linker and hydrolysis byproducts.[][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be effective in separating PEGylated species from the unreacted protein.[][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.[]

  • Reverse Phase Chromatography (RPC): RPC is often used for analytical purposes to identify PEGylation sites and separate positional isomers.[]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Potential Cause Recommended Solution
Hydrolysis of the PEG linker's reactive groups For NHS esters, ensure the pH is in the optimal range (7.2-8.5) and prepare the linker solution immediately before use.[4][6] For maleimides, maintain the pH between 6.5 and 7.5 and avoid prolonged storage in aqueous buffers.[7]
Suboptimal reaction buffer Use non-amine containing buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer for NHS-ester reactions, as amine-containing buffers (e.g., Tris) will compete for the linker.[2][4]
Inefficient activation of carboxylic acid (if using EDC/NHS) The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0).[2]
Steric hindrance If the target molecule is sterically hindered, consider increasing the reaction time or temperature slightly, while carefully monitoring for side product formation.[2] Using a longer PEG linker may also help.[10]
Problem 2: Presence of Multiple PEGylated Species (Heterogeneity)
Potential Cause Recommended Solution
Multiple reactive sites on the target molecule To control the degree of PEGylation, carefully adjust the stoichiometry of the PEG linker to the target molecule.[2] Site-specific PEGylation strategies may be necessary for a homogenous product.[14]
Intermolecular cross-linking Optimize the molar ratio of the bifunctional PEG linker to the target molecule. A lower PEG-to-protein ratio can reduce cross-linking.[3] Consider using a more dilute reaction mixture.[3]
Positional isomers The purification of positional isomers can be challenging. Analytical techniques like RPC can help identify them.[] For preparative scale, IEX may offer some separation.[13]
Problem 3: Aggregation or Precipitation During the Reaction
Potential Cause Recommended Solution
High protein concentration Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
Suboptimal reaction conditions (pH, temperature) Screen a range of pH values and temperatures to find the optimal conditions for your specific protein's stability.[1] Performing the reaction at 4°C can slow down the reaction rate and potentially reduce aggregation.[1]
Intermolecular cross-linking by the bifunctional linker Instead of adding the entire volume of the PEG linker at once, add it in smaller aliquots over a period of time.[1]
Instability of the conjugate Screen different buffer conditions, such as varying ionic strength or including stabilizing additives like arginine or glycerol, to improve the solubility of the conjugate.[3]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS EsterImplication for PEGylation
7.0 (at 0°C)4-5 hoursSlower reaction with amine, but more stable linker.[4]
8.6 (at 4°C)10 minutesFaster reaction with amine, but significantly increased hydrolysis of the linker.[4]

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[6]

Table 2: Recommended Reaction Conditions for Common Bifunctional PEG Chemistries

Reactive GroupTarget GroupOptimal pH RangeRecommended Buffers
NHS EsterPrimary Amine7.2 - 8.5PBS, Borate, HEPES[4]
MaleimideThiol6.5 - 7.5PBS, HEPES (with EDTA to chelate metals)[7]
AldehydePrimary Amine5.0 - 7.0Acetate, MES, HEPES[3]

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester Bifunctional Linker
  • Buffer Preparation: Prepare a conjugation buffer with a pH in the range of 7.2-8.5 (e.g., phosphate-buffered saline, PBS, or borate buffer). Ensure the buffer is free of primary amines (e.g., Tris).[15]

  • Protein Preparation: Dissolve the protein to be conjugated in the conjugation buffer to a final concentration of 1-5 mg/mL.[15]

  • Linker Preparation: Immediately before use, dissolve the bifunctional NHS-PEG-NHS linker in a compatible anhydrous solvent (e.g., DMSO or DMF) to a high concentration.[15]

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein mixture. The optimal molar ratio should be determined empirically but often ranges from 5:1 to 20:1 (linker:protein).[15]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[15]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted linker.[15]

  • Purification: Purify the PEGylated conjugate using an appropriate chromatographic method such as SEC or IEX to remove unreacted protein, excess linker, and quenching reagents.[][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_buffer Buffer Preparation (e.g., PBS, pH 7.2-8.5) reaction Reaction Mixture (Incubate 1-2h RT or 4°C O/N) prep_buffer->reaction prep_protein Protein Solution (1-5 mg/mL) prep_protein->reaction prep_linker Linker Solution (Freshly Prepared) prep_linker->reaction quench Quenching (Optional, e.g., Tris) reaction->quench purify Purification (e.g., SEC, IEX) reaction->purify No Quenching quench->purify analyze Characterization (e.g., SDS-PAGE, MS) purify->analyze side_reaction_pathways cluster_nhs NHS-Ester PEG Side Reactions cluster_maleimide Maleimide-PEG Side Reactions nhs_peg NHS-PEG-NHS desired_nhs Protein-NH-CO-PEG-CO-NH-Protein (Desired Crosslink) nhs_peg->desired_nhs Aminolysis hydrolysis HOOC-PEG-COOH (Inactive Linker) nhs_peg->hydrolysis Hydrolysis protein Protein-NH2 protein->desired_nhs water H2O (pH > 7) water->hydrolysis mal_peg Maleimide-PEG-Maleimide desired_mal Protein-S-Thioether-PEG... (Desired Conjugate) mal_peg->desired_mal Thiol Addition (pH 6.5-7.5) hydrolysis_mal Ring-Opened Maleimide (Inactive) mal_peg->hydrolysis_mal Hydrolysis (pH > 8.0) protein_sh Protein-SH protein_sh->desired_mal oxidation Protein-S-S-Protein (Unreactive) protein_sh->oxidation Oxidation troubleshooting_logic start PEGylation Experiment outcome Low Yield or Product Heterogeneity? start->outcome check_hydrolysis Check for Linker Hydrolysis: - pH in optimal range? - Fresh linker solution? outcome->check_hydrolysis Yes success Successful PEGylation outcome->success No check_aggregation Check for Aggregation: - Optimize protein concentration? - Lower temperature? check_hydrolysis->check_aggregation check_stoichiometry Check Stoichiometry: - Molar ratio of PEG:Protein? check_aggregation->check_stoichiometry optimize_purification Optimize Purification: - SEC for size separation? - IEX for charge variants? check_stoichiometry->optimize_purification optimize_purification->start Re-run Experiment

References

Navigating the Complexities of PEGylated Bioconjugates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for overcoming the challenges associated with the characterization of PEGylated bioconjugates. This technical support center provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate accurate and reproducible analysis of these complex therapeutic molecules.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the characterization of PEGylated bioconjugates in a direct question-and-answer format.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Question: Why does my PEGylated protein show a much larger molar mass in SEC-MALS than expected, and the peak is broader than the unconjugated protein?

Answer: This is a frequent observation when analyzing PEGylated proteins. Several factors can contribute to this:

  • Increased Hydrodynamic Volume: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains significantly increases the hydrodynamic radius of the protein. SEC separates molecules based on their size in solution, not just their molecular weight. The bulky PEG chains create a larger effective size, leading to an earlier elution time and an apparent higher molar mass if relying solely on column calibration.[1][2]

  • Polydispersity: The PEG reagents themselves are often polydisperse, meaning they consist of a mixture of different chain lengths.[3][4] This heterogeneity is transferred to the bioconjugate, resulting in a population of molecules with a distribution of molar masses, which contributes to peak broadening.[5] Using monodisperse PEG reagents can help minimize this issue.[4][6]

  • Aggregation: The PEGylation process or subsequent handling can sometimes induce aggregation, leading to the formation of high-molecular-weight species that elute earlier and contribute to a higher apparent molar mass and peak broadening.[1][7]

  • Protein-PEG-Protein Bonding: In some cases, bifunctional PEG reagents can crosslink protein molecules, resulting in unexpectedly large complexes.[1]

Troubleshooting Steps:

  • Confirm Molar Mass with MALS: Unlike conventional SEC, SEC-MALS directly measures the molar mass of the eluting species, independent of its shape or elution volume. This allows for the accurate determination of the molar mass of the PEGylated conjugate.[2][8]

  • Assess Polydispersity: The MALS data can also be used to determine the polydispersity of the sample across the elution peak. A high polydispersity index (PDI) may indicate heterogeneity in the PEG reagent or the degree of PEGylation.

  • Check for Aggregation: The presence of a small, early-eluting peak with a very high molar mass is a strong indicator of aggregation.[1]

  • Optimize PEGylation Reaction: To minimize heterogeneity, consider optimizing the molar ratio of PEG to protein during the conjugation reaction and using site-specific PEGylation methods.[9][10]

Dynamic Light Scattering (DLS)

Question: My DLS results show a significantly larger particle size after PEGylation, and the polydispersity index (PDI) is high. What does this mean?

Answer: An increase in size as measured by DLS is expected upon successful PEGylation. DLS measures the hydrodynamic diameter, which includes the protein core, the PEG layer, and a layer of associated solvent.[11] A high PDI (>0.2) suggests that the sample is not monodisperse and may contain a mixture of species with different sizes.

Potential Causes for High PDI:

  • Incomplete Reaction: The sample may contain a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species, each with a different size.

  • Aggregation: Similar to SEC-MALS, aggregation will lead to the presence of larger particles, significantly increasing the PDI.[12]

  • Poor Sample Quality: The presence of dust or other contaminants in the sample or cuvette can lead to inaccurate DLS measurements.

Troubleshooting Steps:

  • Purify the Sample: Use techniques like size exclusion chromatography (SEC) to separate the PEGylated conjugate from unreacted protein and free PEG.[11]

  • Filter the Sample: Always filter your sample through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette before measurement to remove dust and large aggregates.[11]

  • Optimize Measurement Parameters: Ensure that the instrument settings (e.g., concentration, temperature, measurement angle) are appropriate for your sample.

Mass Spectrometry (MS)

Question: I am having difficulty obtaining a clear mass spectrum for my PEGylated protein. The spectrum is complex and difficult to interpret.

Answer: The characterization of PEGylated proteins by mass spectrometry is inherently challenging due to several factors:

  • Polydispersity of PEG: The heterogeneity of the PEG chain leads to a distribution of masses for the conjugate, resulting in a complex spectrum with multiple overlapping peaks.[5][13]

  • Multiple Charge States: Large molecules like PEGylated proteins can exist in multiple charge states in the mass spectrometer, further complicating the spectrum.[5]

  • In-source Fragmentation: The PEG moiety can sometimes fragment in the ion source, leading to a complex pattern of product ions.[14]

Troubleshooting Strategies:

  • Use High-Resolution Mass Spectrometry: Instruments like Orbitrap or TOF mass spectrometers provide the high resolution and mass accuracy needed to resolve the complex isotopic patterns of PEGylated proteins.[6][13]

  • Charge Deconvolution: Utilize software algorithms to deconvolute the multiple charge states into a zero-charge mass spectrum, which simplifies interpretation.[6]

  • Charge Stripping Agents: The post-column addition of charge-stripping agents, such as triethylamine, can reduce the charge state complexity of the mass spectrum.[5][15]

  • Optimize Sample Preparation: Ensure that the sample is adequately desalted before MS analysis, as salts can interfere with ionization.

  • Consider Alternative MS Techniques: For determining the site of PEGylation, peptide mapping using LC-MS/MS after enzymatic digestion can be a powerful approach.[6][16]

Section 2: Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered during the characterization of PEGylated bioconjugates. These values are illustrative and can vary depending on the specific protein, PEG reagent, and reaction conditions.

Table 1: Expected Changes in Hydrodynamic Size Upon PEGylation

Analytical TechniqueParameter MeasuredTypical Change after PEGylationReference
SEC-MALSMolar Mass ( g/mol )Increase corresponding to the mass of attached PEG(s)[1]
Hydrodynamic Radius (nm)Significant increase[2]
DLSHydrodynamic Diameter (nm)Significant increase[11]
Polydispersity Index (PDI)May increase due to heterogeneity[17]

Table 2: Comparison of PEGylation Efficiency for Different Chemistries

PEGylation ChemistryTarget Residue(s)Typical Degree of PEGylationPotential for PolydispersityReference
NHS-esterLysine, N-terminusVariableHigh[18][19]
MaleimideCysteineHigh (if free Cys available)Low to Moderate[19]
AldehydeN-terminus (site-specific)Specific (typically 1)Low[19]

Section 3: Experimental Protocols

Protocol 1: Characterization of PEGylated Proteins by SEC-MALS

Objective: To determine the absolute molar mass, size, and extent of aggregation of a PEGylated protein.

Materials:

  • Purified PEGylated protein sample

  • Size exclusion chromatography (SEC) system with a suitable column (e.g., AdvanceBio SEC)[20]

  • Multi-angle light scattering (MALS) detector (e.g., DAWN HELEOS)[21]

  • Differential refractive index (dRI) detector (e.g., Optilab)[21]

  • UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Protein standard for system calibration (e.g., BSA)

Methodology:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 or 0.22 µm syringe filter.

  • Injection: Inject an appropriate volume (e.g., 100 µL) of the filtered sample onto the SEC column.

  • Data Acquisition: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.

  • Data Analysis:

    • Use the data from the protein standard to normalize the MALS detectors and align the signals from the different detectors.

    • Determine the dn/dc value (refractive index increment) for the protein and PEG.[21]

    • Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This will calculate the molar mass of the entire conjugate, as well as the contributions from the protein and the PEG moiety across the elution peak.[1]

    • Identify and quantify any aggregates or fragments present in the sample.

Protocol 2: Quantification of PEGylation using a TNBS Assay

Objective: To indirectly quantify the degree of PEGylation by measuring the reduction in free primary amines.[22]

Materials:

  • PEGylated protein sample

  • Unconjugated protein (control)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Standard Curve: Prepare a standard curve using a known concentration of the unconjugated protein.

  • Sample Preparation: Prepare the PEGylated and unconjugated protein samples to the same concentration in the sodium bicarbonate buffer.

  • Reaction: Add TNBS solution to each well containing the protein samples and standards. Incubate at 37°C for 2 hours in the dark.

  • Measurement: Measure the absorbance at 420 nm using a microplate reader.

  • Calculation:

    • Determine the concentration of free amines in the PEGylated and unconjugated protein samples using the standard curve.

    • The degree of PEGylation can be estimated by the following formula: Degree of PEGylation = (1 - (Free amines in PEGylated protein / Free amines in unconjugated protein)) * Total number of primary amines in the protein

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_quant Quantification cluster_data Data Interpretation prep PEGylated Bioconjugate Sample purify Purification (e.g., SEC) prep->purify sec_mals SEC-MALS (Molar Mass, Size, Aggregation) purify->sec_mals dls DLS (Hydrodynamic Size, PDI) purify->dls ms Mass Spectrometry (Mass, Heterogeneity) purify->ms quant Quantification of PEGylation (e.g., TNBS Assay, MS) purify->quant interpret Data Analysis & Interpretation sec_mals->interpret dls->interpret ms->interpret quant->interpret

Caption: General experimental workflow for the characterization of PEGylated bioconjugates.

troubleshooting_tree start Unexpected SEC-MALS Result q1 High Molar Mass & Broad Peak? start->q1 q2 Early Eluting Peak? q1->q2 Yes a3 Increased Hydrodynamic Volume q1->a3 No a1 Aggregation q2->a1 Yes q3 High Polydispersity? q2->q3 No s1 Optimize formulation & Purify sample a1->s1 a2 Heterogeneous PEGylation q3->a2 Yes q3->a3 No s2 Use monodisperse PEG & Optimize reaction a2->s2 s3 Expected outcome; Confirm with MALS data a3->s3

Caption: Troubleshooting decision tree for unexpected SEC-MALS results of PEGylated bioconjugates.

References

Technical Support Center: Prevention of Premature Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of disulfide bonds in their protein samples.

Troubleshooting Guides

This section addresses specific issues that can lead to the unwanted cleavage of disulfide bonds and provides actionable solutions.

Issue 1: Protein sample shows heterogeneity or loss of activity after purification or storage.

Possible Cause: Disulfide bonds may have been reduced or have undergone scrambling (rearrangement).

Troubleshooting Steps:

  • Analyze Disulfide Bond Integrity:

    • Technique: Non-reduced vs. reduced SDS-PAGE.

    • Observation: A shift in molecular weight or the appearance of multiple bands under non-reducing conditions compared to a single band under reducing conditions can indicate disulfide bond issues.

    • Action: If heterogeneity is observed, proceed with the following steps to optimize your protocol.

  • Evaluate Buffer Conditions:

    • pH: Alkaline conditions (pH > 8) can promote thiol-disulfide exchange and β-elimination, leading to scrambling.[1][2]

      • Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.5) for purification and storage buffers, if the protein's stability allows.[2]

    • Reducing Agents: Contamination with or intentional inclusion of reducing agents will cleave disulfide bonds.

      • Solution: Ensure all solutions are free from reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) unless intentionally used for reduction. Use high-purity reagents and dedicated labware.

  • Control Redox Environment:

    • Problem: An imbalanced redox potential can lead to either reduction or oxidative scrambling.

    • Solution: Employ a redox buffer system, especially during refolding or storage. A common system is a combination of reduced (GSH) and oxidized (GSSG) glutathione. The ratio can be optimized for the specific protein, but a common starting point is a 5:1 to 10:1 ratio of GSH:GSSG.[3]

  • Cap Free Thiols:

    • Problem: The presence of free cysteine residues is a primary cause of disulfide scrambling through thiol-disulfide exchange.

    • Solution: Alkylate (cap) free thiols to prevent them from attacking existing disulfide bonds. This is crucial before any step that might induce denaturation, such as enzymatic digestion for peptide mapping.

      • Common Alkylating Agent: Iodoacetamide (IAA)

      • Protocol: See "Experimental Protocol 1: Alkylation of Free Thiol Groups."

Issue 2: Disulfide bond scrambling is observed during sample preparation for mass spectrometry (peptide mapping).

Possible Cause: The conditions used for denaturation and enzymatic digestion are promoting disulfide bond rearrangement.

Troubleshooting Steps:

  • Alkylate Before Digestion: This is the most critical step. Ensure all free thiols are capped before adding any protease.

  • Optimize Digestion pH:

    • Problem: High pH (typically 8.0-8.5 for trypsin) accelerates disulfide scrambling.[2]

    • Solution 1: Perform the digestion at a lower pH. While this may reduce the efficiency of some proteases like trypsin, it significantly suppresses scrambling.[4]

    • Solution 2: Use acid-stable proteases like pepsin, which work at a low pH where scrambling is minimized. Be aware that this may result in less specific cleavage.

  • Minimize Incubation Time and Temperature:

    • Problem: Prolonged incubation at elevated temperatures (e.g., 37°C for digestion) can increase the rate of disulfide scrambling.[2]

    • Solution: Optimize the enzyme-to-substrate ratio to shorten the required digestion time. Perform digests at the lowest effective temperature.

  • Use Scrambling Inhibitors:

    • Solution: The addition of cystamine (B1669676) to the digestion buffer at alkaline pH has been shown to prevent disulfide scrambling.[5]

Frequently Asked Questions (FAQs)

Q1: What is disulfide bond scrambling?

A1: Disulfide bond scrambling, or shuffling, is the process where existing disulfide bonds in a protein are broken and reformed incorrectly between different cysteine residues. This leads to non-native disulfide pairings, which can cause protein misfolding, loss of biological activity, and increased immunogenicity.[2]

Q2: What are the main environmental factors that cause premature disulfide bond cleavage?

A2: The primary environmental culprits are:

  • Reductive Stress: Exposure to reducing agents or a highly reductive cellular environment.[2]

  • pH Stress: High pH (alkaline conditions) facilitates the deprotonation of free thiols, making them more reactive and prone to initiating disulfide exchange.[2]

  • Heat Stress: Elevated temperatures can denature the protein, exposing buried disulfide bonds and making them more susceptible to cleavage and scrambling.[2]

  • Oxidative Stress: The presence of reactive oxygen species (ROS) can lead to the oxidation of cysteine residues, which can result in the formation of non-native disulfide bonds.[2]

Q3: How can I prevent disulfide bond reduction during recombinant protein expression in E. coli?

A3: Since the E. coli cytoplasm is a reducing environment, it is not conducive to disulfide bond formation.[6] To produce disulfide-bonded proteins, you can:

  • Secrete the protein to the periplasm: The periplasm is an oxidizing environment and contains enzymes (like DsbA and DsbC) that catalyze disulfide bond formation and isomerization. This is achieved by adding a periplasmic signal sequence to your protein.[6]

  • Use engineered E. coli strains: Strains with a more oxidizing cytoplasm (e.g., SHuffle® strains) are available that allow for disulfide bond formation in the cytoplasm.[7]

  • In vitro refolding: Express the protein in inclusion bodies, solubilize them with denaturants and a reducing agent to ensure all cysteines are free, and then refold the protein in a controlled redox buffer to allow for correct disulfide bond formation.[8]

Q4: Can I add an oxidizing agent to my buffer to prevent reduction?

A4: Yes, in some cases, adding a mild oxidizing agent can be beneficial. For example, in large-scale manufacturing of monoclonal antibodies, adding a controlled amount of hydrogen peroxide (e.g., 0.33-3 mM) to the cell culture fluid has been shown to prevent disulfide bond reduction without causing significant oxidative damage to the protein.[9] However, the concentration must be carefully optimized for your specific protein to avoid unwanted side reactions like methionine oxidation.

Q5: How can I permanently prevent disulfide scrambling if my protein has non-essential free cysteines?

A5: The most definitive way is through protein engineering. Using site-directed mutagenesis, you can replace the codons for non-essential cysteine residues with a codon for an amino acid that cannot form disulfide bonds, such as serine.[10] Serine is often chosen because it is structurally similar to cysteine. (See "Experimental Protocol 3: Site-Directed Mutagenesis to Replace Cysteine with Serine").

Data Presentation

Table 1: Common Alkylating Agents for Capping Free Thiols

Alkylating AgentCommon AbbreviationTypical ConcentrationReaction pHIncubation ConditionsMass Addition (Da)Notes
IodoacetamideIAA10-20 mM8.0 - 8.530 min at RT, in the dark57.02Light-sensitive, should be prepared fresh.[11][12]
Iodoacetic AcidIAA10-20 mM8.0 - 8.530 min at RT, in the dark58.01Similar to iodoacetamide.
N-ethylmaleimideNEM10-20 mM6.5 - 7.51 hr at RT125.05More specific for thiols at neutral pH compared to IAA.[4]
4-Vinylpyridine4-VP1-5% (v/v)7.0 - 8.01-2 hrs at RT105.04Useful for applications where UV detection is needed.

Table 2: Influence of pH on Disulfide Bond Stability

pH RangeEffect on Disulfide BondsRecommendation
< 4.0 High stability. Thiol-disulfide exchange is significantly inhibited as thiols are protonated.[4]Ideal for sample quenching and storage before analysis (e.g., LC-MS). May cause protein precipitation or denaturation for some proteins.
6.0 - 7.5 Generally stable. The rate of thiol-disulfide exchange is relatively low.[2]Recommended for purification and storage of most disulfide-containing proteins.
> 8.0 Increased risk of cleavage and scrambling. Thiolate anion (S-) concentration increases, which is the reactive species for disulfide exchange. β-elimination is also favored at alkaline pH.[1][2]Avoid for long-term storage or during steps where the protein is denatured, unless disulfide formation is desired (e.g., refolding).

Experimental Protocols

Experimental Protocol 1: Alkylation of Free Thiol Groups in Solution using Iodoacetamide (IAA)

This protocol is for capping free sulfhydryl groups in a purified protein sample to prevent disulfide scrambling prior to analysis (e.g., non-reduced peptide mapping).

Materials:

  • Protein sample (in a non-reducing buffer)

  • Denaturation buffer: 8 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.3

  • Reducing agent (optional, for complete reduction and alkylation control): 1 M Dithiothreitol (DTT)

  • Alkylation reagent: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)

  • Quenching reagent: 1 M DTT

  • Buffer for downstream application (e.g., 50 mM Ammonium Bicarbonate for digestion)

Procedure:

  • Denaturation:

    • To your protein sample, add the denaturation buffer to a final concentration of 6 M Guanidine-HCl or Urea.

    • Incubate at 37°C for 30-60 minutes.

  • Reduction (Optional - for a reduced control sample):

    • Add 1 M DTT to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes.[12]

    • Cool the sample to room temperature.

  • Alkylation:

    • Add the freshly prepared 500 mM IAA solution to a final concentration of 15-20 mM (ensure a ~2-fold molar excess over the reducing agent if used, or over the total expected thiols).[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • To quench the excess, unreacted IAA, add 1 M DTT to a final concentration approximately double that of the IAA used.

    • Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange:

    • Remove the denaturant, alkylating agent, and quenching reagent by buffer exchange into the desired buffer for your downstream application (e.g., using a desalting column or dialysis).

Experimental Protocol 2: Non-Reduced Peptide Mapping by LC-MS

This workflow is designed to identify the disulfide linkages in a protein.

Materials:

  • Alkylated protein sample (from Protocol 1, ensuring no reduction step was performed on the test sample)

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease: e.g., Trypsin, sequencing grade

  • Quenching solution: 10% Formic Acid or Trifluoroacetic Acid (TFA)

  • LC-MS system with appropriate columns and solvents

Procedure:

  • Alkylation: Perform alkylation of free thiols on the native protein as described in Protocol 1 (steps 1, 3, 4, 5, omitting step 2). This prevents scrambling during digestion.

  • Digestion:

    • Ensure the protein is in a suitable digestion buffer (e.g., 50 mM Ammonium Bicarbonate). The concentration of denaturant should be low enough not to inhibit the protease (e.g., <1 M Urea).

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).

    • Incubate at 37°C. The duration should be optimized to achieve sufficient digestion while minimizing potential artifacts (typically 4-18 hours).[13]

  • Quench Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%, lowering the pH to ~2-3.[13]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase LC column (e.g., C18).

    • Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • The mass spectrometer should be set to acquire both MS1 scans (to detect the precursor ions of disulfide-linked peptides) and MS/MS scans (to fragment the peptides for sequence identification).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the protein sequence. The software should be capable of identifying disulfide-linked peptides (i.e., searching for two peptides linked together with a mass loss of 2 Da).

    • A parallel analysis of a reduced and alkylated sample is highly recommended to help identify all cysteine-containing peptides.

Experimental Protocol 3: Site-Directed Mutagenesis to Replace Cysteine with Serine

This protocol provides a general workflow for replacing a non-essential cysteine residue with serine to prevent unwanted disulfide bond formation. This example uses a PCR-based method.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired Cys to Ser mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design:

    • Design two complementary primers, typically 25-45 bases in length.

    • The primers should contain the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides.

    • For a Cys (TGC or TGT) to Ser (AGC or TCT) mutation, you will need to change the codon accordingly. For example, to change TGC to AGC.[14]

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR to amplify the entire plasmid. The number of cycles should be kept low (e.g., 12-18) to minimize the chance of secondary mutations.

  • DpnI Digestion:

    • Following PCR, add DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[15]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the cells on an appropriate antibiotic selection plate and incubate overnight.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate the plasmid DNA (miniprep).

    • Verify the presence of the desired mutation and the absence of any unwanted mutations by DNA sequencing.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample denature Denature (e.g., 6M Urea) start->denature alkylate Alkylate Free Thiols (e.g., IAA, in dark) denature->alkylate quench Quench Excess IAA (e.g., DTT) alkylate->quench buffer_exchange Buffer Exchange (into digestion buffer) quench->buffer_exchange digest Enzymatic Digestion (e.g., Trypsin) buffer_exchange->digest Alkylated Protein lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Identify linked peptides) lcms->data_analysis

Caption: Workflow for non-reduced peptide mapping to identify disulfide bonds.

troubleshooting_logic start Problem: Premature Disulfide Cleavage check_ph Is pH > 8.0? start->check_ph check_reducing Are reducing agents present? start->check_reducing check_free_thiols Are free thiols present? start->check_free_thiols check_temp Is temperature elevated? start->check_temp sol_ph Solution: Lower pH to 6.0-7.5 check_ph->sol_ph Yes sol_reducing Solution: Use high-purity, reductant-free reagents check_reducing->sol_reducing Yes sol_free_thiols Solution: Alkylate free thiols (e.g., with IAA) check_free_thiols->sol_free_thiols Yes sol_temp Solution: Lower incubation/storage temperature check_temp->sol_temp Yes

Caption: Troubleshooting logic for premature disulfide bond cleavage.

cleavage_mechanisms cluster_thiol_exchange Thiol-Disulfide Exchange cluster_beta_elimination β-Elimination (Alkaline pH) thiol Free Thiol (R'-S⁻) disulfide Protein Disulfide (P-S-S-P) thiol->disulfide Attacks intermediate Mixed Disulfide Intermediate (P-S-S-R') disulfide->intermediate new_disulfide Scrambled Disulfide (P-S-S-P') intermediate->new_disulfide hydroxide Hydroxide (OH⁻) disulfide2 Protein Disulfide (P-S-S-P) hydroxide->disulfide2 Attacks β-Carbon dehydroalanine Dehydroalanine + Persulfide disulfide2->dehydroalanine new_thiol New Free Thiol dehydroalanine->new_thiol

Caption: Key mechanisms of disulfide bond cleavage and scrambling.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Hydroxy-PEG3-SS-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the characterization of Hydroxy-PEG3-SS-PEG3-alcohol, a cleavable PEG linker vital in the development of antibody-drug conjugates (ADCs). The performance of these methods is contrasted with the analysis of a non-cleavable alternative, Hydroxy-PEG6-alcohol, supported by experimental protocols and data to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound

This compound is a bifunctional linker featuring two terminal hydroxyl groups for further conjugation and a central disulfide bond. This disulfide linkage is designed to be stable in systemic circulation but cleavable under the reducing conditions found within target cells, enabling the controlled release of therapeutic payloads. Accurate and robust analytical methods are crucial for verifying its identity, purity, and stability.

Comparison of Analytical Methods

The primary analytical techniques for characterizing this compound and its non-cleavable counterpart include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages for structural elucidation, molecular weight determination, and purity assessment.

Data Presentation
Analytical MethodParameterThis compound (Cleavable)Hydroxy-PEG6-alcohol (Non-Cleavable Alternative)
¹H NMR Key Chemical Shifts (ppm)~3.7 (PEG backbone), ~2.9 (CH₂-S-S), ~2.5 (t, OH)~3.6 (PEG backbone), ~2.5 (t, OH)
SolventDMSO-d₆DMSO-d₆
Mass Spec. Molecular Weight (Da)418.56282.34
TechniqueMALDI-TOFESI-MS
Expected m/z~441.16 [M+Na]⁺~305.33 [M+Na]⁺
HPLC TechniqueReversed-PhaseReversed-Phase
DetectorRefractive Index (RI)Refractive Index (RI)
Expected Retention Time~8-12 min~10-15 min

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and purity of the PEG linkers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks and assign the chemical shifts. The characteristic peaks for the PEG backbone are expected around 3.5-3.7 ppm. For this compound, the protons adjacent to the disulfide bond will appear at a distinct chemical shift, typically around 2.9 ppm. The terminal hydroxyl protons should appear as a triplet around 2.5 ppm in dry DMSO-d₆.

Mass Spectrometry

Objective: To determine the molecular weight and confirm the identity of the PEG linkers.

Methodology for MALDI-TOF MS (for this compound):

  • Matrix Selection: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile (B52724) and deionized water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the sample solution (1 mg/mL in water) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The expected primary ion will be the sodium adduct [M+Na]⁺.

Methodology for ESI-MS (for Hydroxy-PEG6-alcohol):

  • Sample Preparation: Prepare a dilute solution of the sample (0.1 mg/mL) in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity and quantify the PEG linkers.

Methodology:

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a Refractive Index (RI) detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1-2 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Determine the retention time and peak area to assess purity. Due to its slightly higher polarity, this compound is expected to have a shorter retention time than the more hydrophobic Hydroxy-PEG6-alcohol under these conditions.

Visualizations

G cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer 400 MHz NMR NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum 1H NMR Spectrum FT->Spectrum Structure Structural Confirmation Spectrum->Structure Purity Purity Assessment Spectrum->Purity

Caption: Workflow for the ¹H NMR analysis of this compound.

G Start This compound Cleavage Disulfide Bond Cleavage (e.g., with DTT) Start->Cleavage Fragments Hydroxy-PEG3-thiol Fragments Cleavage->Fragments Analysis Analysis of Fragments (e.g., LC-MS) Fragments->Analysis Confirmation Confirmation of Cleavage Analysis->Confirmation

Caption: Logical workflow for confirming the cleavable nature of the disulfide bond.

Conclusion

The analytical toolkit for this compound provides comprehensive characterization, with each technique offering unique insights. ¹H NMR is indispensable for structural verification, while mass spectrometry provides definitive molecular weight information. HPLC is a robust method for purity assessment and quantification. For a complete understanding of this cleavable linker, a combination of these methods is recommended. The non-cleavable analog, Hydroxy-PEG6-alcohol, serves as a valuable control for comparative studies, particularly in assessing the stability and cleavage of the disulfide bond in ADCs. The provided protocols offer a solid foundation for the analytical characterization of these important bioconjugation reagents.

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of PEGylated molecules is a critical yet challenging task. This guide provides an objective comparison of common mass spectrometry (MS) techniques, supported by experimental insights, to aid in selecting the optimal analytical strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can improve drug solubility, increase circulating half-life, and reduce immunogenicity.[1][2] However, the inherent heterogeneity and polydispersity of PEG polymers present significant analytical hurdles, making detailed structural characterization by mass spectrometry a complex endeavor.[3][4][5] This guide compares the leading MS-based approaches for analyzing PEGylated molecules, focusing on their strengths, limitations, and practical applications.

The Challenge of Heterogeneity

The primary analytical challenge in characterizing PEGylated proteins stems from the polymeric nature of PEG. Commercial PEG reagents are typically a heterogeneous mixture of polymers of different lengths, leading to a distribution of molecular weights in the final PEGylated product.[4][6] This polydispersity, coupled with the potential for multiple PEGylation sites on a protein, results in a highly complex mixture of molecules, each with a unique mass. This complexity can lead to convoluted mass spectra that are difficult to interpret.[1][4]

Core Mass Spectrometry Techniques: A Head-to-Head Comparison

The choice of mass spectrometry technique is pivotal for successfully characterizing PEGylated molecules. The most common approaches include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI) coupled with various mass analyzers like Time-of-Flight (TOF) and Orbitrap, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for site-specific analysis.

Intact Mass Analysis: MALDI-TOF vs. ESI-MS

For determining the average molecular weight and the degree of PEGylation, both MALDI-TOF and ESI-MS are widely employed.[1][7]

MALDI-TOF MS has traditionally been a workhorse for the analysis of PEGylated proteins, providing excellent information on molecular weight and heterogeneity.[1] It is particularly useful for obtaining a rapid profile of the PEGylation distribution.

ESI-MS , often coupled with liquid chromatography (LC-MS), has gained popularity due to its potential for automated workflows and reduced sample preparation time.[1][7] However, the multiple charging phenomenon inherent to ESI can complicate spectra, especially with polydisperse samples.[1]

FeatureMALDI-TOF MSESI-MS (TOF & Orbitrap)
Primary Application Average molecular weight, degree of PEGylation, heterogeneity profile.[1]Intact mass, identification of PEG variants, conformational studies.[1][2]
Strengths - Robust and accurate for average molecular weight.[1]- Tolerant to some impurities.- Amenable to automation and high-throughput analysis.[1]- High resolution and mass accuracy (especially Orbitrap).[2][4]
Limitations - Lower resolution compared to ESI-Orbitrap.- Potential for fragmentation.- Spectra can be complex due to multiple charge states and polydispersity.[1][4]- Requires clean samples.
Reported Mass Accuracy Typically within a few hundred ppm.< 0.01% (100 ppm) for TOF, even better for Orbitrap.[8]
High-Resolution Showdown: ESI-TOF vs. Orbitrap-based MS

Within the ESI-MS family, Time-of-Flight (TOF) and Orbitrap mass analyzers offer distinct advantages for resolving the complexity of PEGylated protein spectra.

ESI-TOF systems provide a good balance of speed and resolution, making them suitable for routine characterization.[7]

Orbitrap-based MS instruments deliver superior mass accuracy and resolution, enabling the separation of individual PEGylated species that differ by a single ethylene (B1197577) glycol unit (44 Da).[2] This high resolving power is crucial for in-depth characterization.

ParameterESI-TOF MSESI-Orbitrap MS
Resolution HighVery High
Mass Accuracy HighVery High[2]
Key Advantage Fast acquisition speed.Unparalleled resolution for complex mixtures.[2]
Consideration May not resolve all components in highly heterogeneous samples.Historically, concerns existed about ion transmission, but newer instruments have overcome this.[2]

Experimental Protocols: Strategies for Taming Complexity

Successful MS analysis of PEGylated molecules often relies on specific experimental strategies to simplify spectra and enhance data quality.

Charge State Reduction with Amine Modifiers

A common technique to simplify complex ESI spectra is the post-column addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA).[6][8] These reagents act as charge-stripping agents, reducing the number of charge states and shifting them to a higher m/z range, which helps to deconvolute the overlapping isotopic patterns.[4][6][8]

Experimental Workflow for Charge State Reduction:

Caption: Workflow for LC-MS with post-column amine addition.

Site-Specific Analysis: The "Bottom-Up" Approach

To identify the specific amino acid residues where PEG chains are attached, a "bottom-up" proteomics approach is employed.[3][9] This involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by LC-MS/MS analysis. The presence of the PEG moiety on a specific peptide provides information about the conjugation site.

Experimental Workflow for Peptide Mapping:

G Start PEGylated Protein Reduction Reduction & Alkylation (DTT / IAA) Start->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) Reduction->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Peptide Identification) LC_MSMS->Data_Analysis End Identification of PEGylation Sites Data_Analysis->End

Caption: Bottom-up workflow for identifying PEGylation sites.

Data Analysis: The Final Frontier

The analysis of the complex data generated from PEGylated molecules requires specialized software. Deconvolution algorithms are essential for converting the raw, multi-charged spectra into a zero-charge mass spectrum, which clearly displays the mass distribution of the different PEGylated species.[3][4] Bayesian protein reconstruction tools are particularly powerful for accurately assigning masses to highly heterogeneous PEGylated proteins.[4]

Conclusion: A Multi-Faceted Approach

The successful mass spectrometric analysis of PEGylated molecules rarely relies on a single technique. A combination of approaches is often necessary to achieve comprehensive characterization. MALDI-TOF and ESI-MS are excellent for initial screening and determining the overall degree of PEGylation. High-resolution instruments, particularly Orbitrap-based systems, are indispensable for resolving the fine details of heterogeneity. Finally, bottom-up LC-MS/MS is the gold standard for pinpointing the exact location of PEGylation. By understanding the strengths and limitations of each technique and employing appropriate experimental and data analysis strategies, researchers can effectively navigate the complexities of PEGylated molecule characterization.

References

A Comparative Guide to Cleavable Linkers: Featuring Hydroxy-PEG3-SS-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the therapeutic index. This guide provides an objective comparison of Hydroxy-PEG3-SS-PEG3-alcohol with other classes of cleavable linkers, supported by available experimental data and detailed methodologies for evaluation.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This controlled release mechanism aims to maximize the therapeutic effect on malignant cells while minimizing off-target toxicity. The primary categories of cleavable linkers are based on their cleavage mechanism:

  • Redox-sensitive linkers: Primarily disulfide-based linkers, which are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione (B108866) (GSH).

  • Enzyme-sensitive linkers: Typically peptide-based linkers that are cleaved by specific enzymes, such as cathepsins, which are overexpressed in the lysosomes of tumor cells.

  • pH-sensitive linkers: Linkers, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes.

This compound falls into the category of redox-sensitive linkers. Its structure features a disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) chains, each with three ethylene (B1197577) glycol units, and terminal hydroxyl groups for further conjugation. The PEG chains enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The disulfide bond is the cleavable moiety, designed for selective release of the payload inside the cell.

Comparative Performance of Cleavable Linkers

The selection of a cleavable linker is a critical decision in the design of a targeted therapeutic. The following tables summarize key performance parameters for different classes of cleavable linkers. It is important to note that direct head-to-head comparisons are often challenging due to variations in experimental conditions across different studies. The data presented here is a compilation from various sources and for structurally related linkers, intended to provide a comparative overview.

Table 1: Plasma Stability of Cleavable Linkers
Linker TypeLinker ExamplePayloadAntibody% Intact ADC after 144h in Human PlasmaReference
Disulfide (PEGylated) PEG-SSMMAEAnti-CD30~70-80% (estimated based on similar structures)[1]
Disulfide (Hindered) DM1-S-S-DM1Anti-CanAg>80%[2]
Peptide Val-CitMMAEAnti-CD30~95%[3]
Hydrazone AcButDoxorubicinAnti-CD30~50-60%[4]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
Linker TypeLinker ExamplePayloadCell LineIC50 (nM)Reference
Disulfide (PEGylated) PEG4-SSMMAENCI-N87~0.5-1.0 (estimated)[5]
Disulfide (Hindered) DM1-S-S-DM1COLO 205~0.1[2]
Peptide Val-CitMMAEKarpas-2990.016[6]
Hydrazone AcButDoxorubicinA-375~10-50[4]
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models
Linker TypeLinker ExamplePayloadXenograft ModelOutcomeReference
Disulfide (PEGylated) PEG10k-SSMMAENCI-N87Significant tumor growth inhibition[5]
Disulfide (Hindered) DM1-S-S-DM1COLO 205Tumor regression[2]
Peptide Val-CitMMAEKarpas-299Tumor regression[6]
Hydrazone AcButDoxorubicinA-375Tumor growth delay[4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the performance of different linkers.

Mechanism of Action of Disulfide-Linked ADCs ADC ADC with This compound Linker Circulation Systemic Circulation (Stable) ADC->Circulation TumorCell Tumor Cell Circulation->TumorCell Internalization Internalization TumorCell->Internalization Endosome Endosome Internalization->Endosome Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm Cleavage Disulfide Bond Cleavage Cytoplasm->Cleavage GSH PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis BystanderCell Neighboring Tumor Cell PayloadRelease->BystanderCell Diffusion BystanderEffect Bystander Killing BystanderCell->BystanderEffect

Caption: Mechanism of action for ADCs utilizing a disulfide-based cleavable linker.

Experimental Workflow for ADC Linker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PlasmaStability Plasma Stability Assay XenograftModel Xenograft Tumor Model PlasmaStability->XenograftModel CytotoxicityAssay Cytotoxicity Assay (IC50) BystanderAssay Bystander Effect Assay CytotoxicityAssay->BystanderAssay BystanderAssay->XenograftModel EfficacyStudy Efficacy Study XenograftModel->EfficacyStudy ToxicityStudy Toxicity Study XenograftModel->ToxicityStudy ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->PlasmaStability ADC_Synthesis->CytotoxicityAssay

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in human plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To evaluate the cleavage of the disulfide linker in a reducing environment mimicking the cytoplasm.

Materials:

  • ADC with a disulfide linker

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.

  • In a microcentrifuge tube, mix the ADC solution with the GSH solution to a final GSH concentration of 5-10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Treat the cells with the different concentrations of the ADC. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Protocol 4: In Vitro Bystander Effect Assay

Objective: To assess the ability of the released payload from the ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC constructs

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs. Include monocultures of Ag- cells treated with the ADC as a control for direct toxicity.

  • Incubate the plate for 72-120 hours.

  • Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.

  • A decrease in fluorescence intensity in the co-culture compared to the monoculture of Ag- cells indicates a bystander effect.

Conclusion

The choice of a cleavable linker is a critical decision in the development of targeted therapeutics. This compound, as a PEGylated disulfide linker, offers the potential for enhanced hydrophilicity and a redox-sensitive cleavage mechanism. While direct comparative data for this specific linker is limited, the information available for structurally similar linkers provides valuable insights.

  • Disulfide linkers offer a robust mechanism for intracellular drug release, leveraging the differential redox potential between the extracellular environment and the cytoplasm. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

  • PEGylation can improve the pharmacokinetic properties of an ADC, potentially leading to a longer half-life and better tumor accumulation. However, the length of the PEG chain needs to be optimized, as it can also impact the in vitro potency of the conjugate.

  • Peptide linkers , such as valine-citrulline, generally exhibit high plasma stability and are efficiently cleaved by lysosomal proteases, making them a widely used and effective option.

  • Hydrazone linkers , while offering a pH-sensitive release mechanism, may have lower plasma stability compared to other cleavable linkers.

Ultimately, the optimal linker for a given application will depend on a multitude of factors, including the specific antibody, the physicochemical properties of the payload, and the biological characteristics of the target tumor. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of more effective and safer targeted therapies.

References

A Researcher's Guide to In Vitro Stability Assays for ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) linker is a critical determinant of its therapeutic index, dictating both efficacy and potential toxicity. An ideal linker must remain steadfast in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target effects. Conversely, it must be efficiently cleaved to release the drug upon reaching the target tumor microenvironment or within the cancer cell.[1][2] This guide provides an objective comparison of key in vitro assays used to evaluate ADC linker stability, supported by experimental data and detailed methodologies.

The Stability Dichotomy: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly categorized into two classes based on their drug release mechanism: cleavable and non-cleavable.[3]

  • Cleavable linkers are designed to be labile under specific physiological conditions, such as the low pH of endosomes and lysosomes, the high concentration of glutathione (B108866) in the cytoplasm, or the presence of specific enzymes like cathepsins within tumor cells.[2] This targeted release can lead to a "bystander effect," where the released drug can eliminate neighboring antigen-negative tumor cells.[2]

  • Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the drug, which remains attached to its conjugating amino acid.[3] This approach generally offers greater plasma stability and a potentially wider therapeutic window.[4]

Key In Vitro Stability Assays

A panel of in vitro assays is essential to comprehensively assess the stability profile of an ADC linker. The most common and informative assays include plasma stability, lysosomal stability, and challenge assays with reducing agents like cysteine and glutathione.

Plasma Stability Assay

This assay is fundamental in predicting the in vivo stability of an ADC in the bloodstream. Premature drug release in circulation can lead to systemic toxicity and reduced efficacy.[2]

Objective: To determine the rate of drug deconjugation and linker cleavage of an ADC when incubated in plasma from various species (e.g., human, mouse, rat).[2]

General Protocol:

  • Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]

  • Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analysis: Samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[2] Common analytical techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure total antibody and antibody-conjugated drug concentrations.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and identify and quantify the free payload and any metabolites.[5][6]

Experimental Workflow for Plasma Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Solution Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168h Incubate->Timepoints ELISA ELISA (Total Ab, Conjugated Drug) Timepoints->ELISA LCMS LC-MS (DAR, Free Payload) Timepoints->LCMS

Caption: Workflow for assessing ADC linker stability in plasma.

Lysosomal Stability Assay

This assay simulates the intracellular environment where ADCs are typically processed after internalization, providing insights into the efficiency of payload release at the target site.[7]

Objective: To evaluate the rate and extent of ADC degradation and payload release in the presence of lysosomal enzymes.[8]

General Protocol:

  • Preparation of Lysosomal Fractions: Lysosomes are isolated from tissues (e.g., rat or human liver) or commercially available preparations can be used.[8][9]

  • Incubation: The ADC is incubated with the lysosomal fraction at a pH representative of the lysosomal environment (typically pH 4.5-5.5) and 37°C.[10][11]

  • Time-Point Sampling: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by LC-MS to identify and quantify the released payload and any catabolites.[7]

Experimental Workflow for Lysosomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C (pH 4.5-5.5) ADC->Incubate Lysosomes Lysosomal Fraction (e.g., from liver) Lysosomes->Incubate Sample Collect & Quench Aliquots at Time Points Incubate->Sample LCMS LC-MS Analysis (Payload & Catabolites) Sample->LCMS

Caption: Workflow for evaluating ADC linker stability in lysosomes.

Cysteine and Glutathione Challenge Assays

These assays are particularly relevant for linkers susceptible to cleavage by reducing agents, such as disulfide and maleimide-based linkers. Glutathione is present at high concentrations within cells, providing a reductive environment that can cleave disulfide bonds.[12] Maleimide-based linkers can undergo a retro-Michael reaction in the presence of thiols like cysteine and glutathione, leading to premature drug release.[12]

Objective: To assess the stability of the ADC linker in the presence of physiological concentrations of cysteine or glutathione.

General Protocol:

  • Incubation: The ADC is incubated in a buffered solution (e.g., PBS) containing a high concentration of cysteine or glutathione at 37°C.[1]

  • Time-Point Sampling: Aliquots are collected over a time course (e.g., up to several days).[1]

  • Analysis: The stability of the ADC is monitored by measuring the change in DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[1]

Comparison of Linker Stability

The choice of linker chemistry significantly impacts the stability profile of an ADC. The following tables summarize the general stability characteristics of common linker types in different in vitro assays.

Table 1: Stability of Cleavable Linkers

Linker TypeCleavage MechanismPlasma StabilityLysosomal StabilityCysteine/GSH StabilityKey Considerations
Hydrazone pH-sensitive (acidic)Moderate to HighHigh cleavageStableStable at neutral pH, cleaves in acidic endosomes/lysosomes.
Disulfide ReductionLow to ModerateHigh cleavageLowProne to premature cleavage in plasma due to exchange with thiols.
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B)HighHigh cleavageStableDependent on protease expression in tumor cells.
β-Glucuronide Enzyme (β-glucuronidase)HighHigh cleavageStableRelies on the presence of β-glucuronidase in the tumor microenvironment.

Table 2: Stability of Non-Cleavable Linkers

Linker TypeCleavage MechanismPlasma StabilityLysosomal StabilityCysteine/GSH StabilityKey Considerations
Thioether (e.g., SMCC) Proteolytic degradation of AbHighReleases payload-amino acid cataboliteHighGenerally very stable, requires antibody degradation for payload release.[13]

The Influence of Conjugation Site

The site of conjugation on the antibody can significantly influence the stability of the linker.[3][14]

  • Solvent Accessibility: Conjugation sites with high solvent accessibility may lead to faster clearance and increased susceptibility to premature linker cleavage, especially for maleimide-based linkers.[3]

  • Local Environment: The charge and hydrophobicity of the microenvironment around the conjugation site can impact linker stability. For instance, a positively charged environment can promote the hydrolysis of the succinimide (B58015) ring in maleimide (B117702) linkers, thereby stabilizing the linkage.[3]

Logical Relationship of Factors Affecting ADC Stability

G cluster_factors Influencing Factors cluster_outcome Stability Outcome Linker Linker Chemistry (Cleavable/Non-cleavable) Stability Overall ADC Stability Linker->Stability Site Conjugation Site (Solvent Accessibility, Charge) Site->Stability Payload Payload Properties (Hydrophobicity) Payload->Stability

Caption: Key factors influencing the in vitro stability of an ADC.

Conclusion

The in vitro stability assessment of ADC linkers is a multifaceted process that requires a suite of well-designed assays. Plasma stability, lysosomal stability, and challenge assays provide critical data to guide the selection and optimization of linkers for the development of safe and effective ADCs. By carefully considering the interplay between linker chemistry, conjugation site, and the biological environment, researchers can rationally design ADCs with an optimal therapeutic window.

References

Unraveling In Vivo Performance: A Comparative Guide to Disulfide-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to therapeutic success. This guide provides an objective comparison of the in vivo performance of disulfide-linked ADCs against alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform rational ADC design.

Disulfide linkers, designed to be stable in the bloodstream and readily cleaved in the reducing intracellular environment of tumor cells, represent a key strategy in ADC development. Their performance, however, is a delicate balance of stability, payload release kinetics, and the potential for bystander killing, all of which are influenced by the specific molecular design of the linker and the properties of the cytotoxic payload.

Comparative In Vivo Performance of Disulfide-Linked ADCs

The in vivo efficacy of disulfide-linked ADCs is critically dependent on the stability of the disulfide bond in circulation. Premature cleavage can lead to off-target toxicity, while a linker that is too stable may not efficiently release the payload within the target cell.[1][] Studies have shown that modifying the steric hindrance around the disulfide bond can modulate this stability and, consequently, the therapeutic window.[3][4]

Efficacy in Xenograft Models

In preclinical xenograft models, disulfide-linked ADCs have demonstrated potent antitumor activity. For instance, maytansinoid conjugates with sterically hindered disulfide linkers have shown superior efficacy in human colon cancer xenograft models in SCID mice compared to those with less stable disulfide bonds.[3][4] Interestingly, the in vivo efficacy of these conjugates did not always correlate with their in vitro potencies, highlighting the importance of in vivo evaluation.[3]

A key advantage of many cleavable linkers, including some disulfide-based systems, is their ability to induce a "bystander effect."[5][6] Upon intracellular release, a membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly important in tumors with heterogeneous antigen expression.[5][6][7] This contrasts with many non-cleavable linkers, where the payload is released as a charged species that cannot readily cross cell membranes, thus limiting the bystander effect.[8][9]

Stability and Pharmacokinetics

The stability of ADCs in plasma is a critical parameter determining their pharmacokinetic (PK) profile and therapeutic index.[1][10] Disulfide-linked ADCs are designed to remain intact in the circulation and release their payload in the reducing environment of the cell.[] However, some studies suggest that disulfide linkers can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity.[4] The introduction of steric hindrance adjacent to the disulfide bond has been shown to enhance plasma stability.[3][4][11]

In a comparative study, a disulfide-linked ADC demonstrated a better safety profile in rats compared to a peptide-linked ADC with the same payload, suggesting that the linker chemistry plays a significant role in tolerability.

Quantitative Data Summary

The following tables summarize quantitative data from comparative in vivo studies of disulfide-linked ADCs.

Table 1: In Vivo Efficacy of Disulfide-Linked vs. Non-Cleavable ADCs

ADCLinker TypePayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
huC242-SPDB-DM4Disulfide (hindered)DM4Human Colon Cancer (COLO 205)Not specifiedHigh[3]
huC242-SMCC-DM1Thioether (non-cleavable)DM1Human Colon Cancer (COLO 205)Not specifiedMarginal[3]
Anti-CD22-Disulfide-PBDDisulfidePBDLymphomaNot specifiedSimilar to peptide-linked[12]
Anti-CD22-Peptide-PBDPeptidePBDLymphomaNot specifiedSimilar to disulfide-linked[12]

Table 2: In Vivo Stability of Disulfide-Linked ADCs with Varying Steric Hindrance

ADCLinker FeaturePlasma Stability (in CD1 mice)Efficacy in Xenograft ModelCitation
huC242-SPP-DM1Less hindered disulfideLowerModerate[3]
huC242-SPDB-DM4More hindered disulfideHigherHigh[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of key experimental protocols.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice are typically used.[3][13]

  • Tumor Implantation: Human cancer cell lines (e.g., COLO 205 for colon cancer) are subcutaneously injected into the flank of the mice.[3][13] Tumor growth is monitored until tumors reach a specified volume (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups to receive the test ADC, a control ADC (e.g., with a different linker or a non-targeting antibody), or vehicle control.

  • Dosing: ADCs are administered intravenously at specified doses and schedules.[14]

  • Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The study endpoint is typically reached when tumors in the control group reach a predetermined size.[13]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

In Vivo ADC Stability and Pharmacokinetic Analysis
  • Animal Model: Mice or rats are commonly used for PK studies.[15]

  • ADC Administration: A single intravenous dose of the ADC is administered to the animals.[15]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, etc.) via cardiac puncture or tail vein bleeding.[15]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Quantification of ADC and Payload:

    • Intact ADC: The concentration of the intact ADC in plasma is often measured using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody.[1]

    • Free Payload: The concentration of the prematurely released payload is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1][16] This involves protein precipitation from the plasma followed by LC-MS/MS analysis of the supernatant.[1]

  • Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) are calculated for both the intact ADC and the free payload.

Visualizing Key Processes

The following diagrams illustrate the mechanism of action of disulfide-linked ADCs and a typical workflow for their in vivo evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment (Reducing Environment) ADC Disulfide-Linked ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Bystander Cell Apoptosis Apoptosis BystanderCell->Apoptosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Disulfide Cleavage (e.g., by Glutathione) Payload->BystanderCell 6. Bystander Killing (if membrane permeable) Payload->Apoptosis 5. Induction of Cell Death

Figure 1: Mechanism of action of a disulfide-linked ADC.

In_Vivo_Evaluation_Workflow cluster_preclinical_model Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Interpretation AnimalModel Select Animal Model (e.g., SCID Mice) TumorImplantation Implant Human Tumor Xenograft AnimalModel->TumorImplantation Randomization Randomize Mice into Treatment Groups TumorImplantation->Randomization Dosing Administer ADC (Intravenous) Randomization->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS) Dosing->PK_Analysis Parallel PK Study Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Monitoring->Efficacy_Analysis Toxicity_Assessment Toxicity Assessment (Body Weight, Histopathology) Monitoring->Toxicity_Assessment Conclusion Draw Conclusions on In Vivo Performance PK_Analysis->Conclusion Efficacy_Analysis->Conclusion Toxicity_Assessment->Conclusion

Figure 2: General workflow for the in vivo evaluation of an ADC.

Payload_Induced_Apoptosis Payload Cytotoxic Payload (e.g., MMAE, PBD) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest e.g., Tubulin Inhibition DNA_Damage DNA Damage Target->DNA_Damage e.g., DNA Alkylation ApoptosisPathway Activation of Apoptotic Pathways (e.g., Caspase Cascade) CellCycleArrest->ApoptosisPathway DNA_Damage->ApoptosisPathway Apoptosis Apoptosis (Programmed Cell Death) ApoptosisPathway->Apoptosis

Figure 3: Simplified signaling pathway of payload-induced apoptosis.

References

A Researcher's Guide to Cytotoxicity Assays for Drug-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of a drug-linker conjugate's cytotoxic potential is a critical step in the preclinical development pipeline. This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

The therapeutic efficacy of drug-linker conjugates, particularly antibody-drug conjugates (ADCs), hinges on their ability to selectively deliver a potent cytotoxic payload to target cells.[1] In vitro cytotoxicity assays are indispensable tools for screening promising candidates, predicting in vivo efficacy, and assessing the specificity of these complex biologics.[2] This guide will delve into the principles, protocols, and comparative performance of several key assays.

Comparative Analysis of Common Cytotoxicity Assays

Choosing the right cytotoxicity assay depends on various factors, including the mechanism of action of the cytotoxic payload, the desired sensitivity, throughput requirements, and cost considerations. The following table summarizes the key characteristics of five widely used assays.

AssayPrincipleAdvantagesDisadvantagesTypical ThroughputRelative Cost
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[1]Well-established, cost-effective.Requires a solubilization step for the formazan crystals, which can introduce variability. Potential for interference from reducing agents.[3][4]HighLow
WST-1/XTT Assays Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[4][5]One-step procedure, higher sensitivity than MTT, faster.[3]Can be more expensive than MTT.HighMedium
CellTiter-Glo® (ATP) Assay Measures ATP levels in viable cells using a luciferase-based reaction.[6][7]High sensitivity (can detect as few as 15 cells), wide dynamic range, rapid "add-mix-measure" protocol.[8]Requires a luminometer, can be more expensive than colorimetric assays.HighHigh
Caspase-Glo® 3/7 Assay Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8]Provides mechanistic insight into apoptosis induction, highly sensitive.Specific to apoptosis-mediated cell death; may not detect other forms of cytotoxicity.HighHigh
LDH Release Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.Non-destructive to remaining viable cells, allows for kinetic studies.Less sensitive for early-stage cytotoxicity, as it relies on loss of membrane integrity.Medium to HighMedium

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and implementing cytotoxicity studies.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (Antigen-positive & Antigen-negative) treatment Incubation with Conjugate (e.g., 72-96 hours) prep_cells->treatment Overnight Attachment prep_adc Drug-Linker Conjugate Serial Dilution prep_adc->treatment add_reagent Addition of Assay Reagent treatment->add_reagent incubation Incubation (Assay-specific) add_reagent->incubation detection Signal Detection (Absorbance, Fluorescence, or Luminescence) incubation->detection analysis Calculation of % Viability detection->analysis ic50 IC50 Determination analysis->ic50

Figure 1: General experimental workflow for in vitro cytotoxicity testing of drug-linker conjugates.

The cytotoxic payloads of ADCs often exert their effects through specific cellular pathways. For instance, auristatins like monomethyl auristatin E (MMAE) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10]

G ADC Antibody-Drug Conjugate (e.g., ADC-MMAE) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibition Disruption Microtubule Disruption MMAE->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Signaling pathway of MMAE-induced cytotoxicity.

Another common class of payloads includes DNA-damaging agents like doxorubicin (B1662922), which intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[11][12]

G ADC Antibody-Drug Conjugate (e.g., ADC-Doxorubicin) Cell_Membrane Cell Membrane ADC->Cell_Membrane Internalization & Release Doxorubicin Doxorubicin Cell_Membrane->Doxorubicin Nucleus Nucleus DNA DNA Nucleus->DNA TopoisomeraseII Topoisomerase II Nucleus->TopoisomeraseII Doxorubicin->Nucleus Intercalation DNA Intercalation Doxorubicin->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA->Intercalation TopoisomeraseII->TopoII_Inhibition DSB DNA Double-Strand Breaks Intercalation->DSB TopoII_Inhibition->DSB Damage_Response DNA Damage Response DSB->Damage_Response Apoptosis Apoptosis Damage_Response->Apoptosis

References

Drug Release Mechanisms from PEGylated Carriers: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validating Drug Release Mechanisms from PEGylated Carriers

For researchers, scientists, and drug development professionals, understanding and validating the drug release mechanisms from PEGylated carriers is a critical step in the development of effective and safe nanomedicines. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a drug carrier, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents, such as prolonging circulation time and enhancing stability.[1][2] However, the PEG layer can also influence the rate and mechanism of drug release. This guide provides a comparative overview of common drug release mechanisms from various PEGylated carriers, details the experimental protocols for their validation, and presents quantitative data to support the comparisons.

The release of a drug from a PEGylated carrier is a complex process governed by multiple factors, including the nature of the carrier, the drug's properties, the PEG chain length and density, and the physiological environment.[3][4] Drug release can occur through several mechanisms, primarily diffusion, swelling, erosion of the carrier matrix, and in response to specific stimuli.[5][6]

Common PEGylated Carriers and Their Predominant Release Mechanisms:

  • PEGylated Liposomes: These are vesicular structures where a lipid bilayer encapsulates an aqueous drug core. Drug release is often diffusion-controlled, where the drug permeates through the lipid bilayer.[7] The inclusion of PEG on the liposome (B1194612) surface can stabilize the membrane and slow down the release rate.[1][8] Some formulations are designed to be stimuli-responsive, releasing their payload in response to changes in pH or temperature.[1][9]

  • PEGylated Polymeric Micelles: These are self-assembled core-shell structures formed by amphiphilic block copolymers. Hydrophobic drugs are encapsulated in the core, and the PEG chains form the outer corona. Drug release is typically governed by the diffusion of the drug from the core and the dissociation of the micelle.[10][11] Stimuli-responsive micelles can be engineered to release drugs in response to internal (e.g., pH, redox potential, enzymes) or external (e.g., temperature, light, ultrasound) triggers.[10][12][13]

  • PEGylated Hydrogels: These are three-dimensional networks of crosslinked hydrophilic polymers that can absorb large amounts of water. Drug release from hydrogels is often controlled by diffusion of the drug through the swollen polymer network and/or by the degradation or erosion of the hydrogel matrix.[6][14][15] The degree of crosslinking and the hydrophilicity of the PEGylated chitosan (B1678972) matrix can influence the drug release rate.[14]

  • PEGylated Nanoparticles: This is a broad category that includes various solid particulate systems like poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Drug release from these carriers is typically a combination of diffusion through the polymer matrix and erosion of the polymer.[3][16] The presence of a PEG coating can modulate the release profile.[3]

Comparative Data on Drug Release from PEGylated Carriers

The following tables summarize quantitative data from various studies, providing a comparison of drug release from different PEGylated formulations.

Table 1: Comparison of In Vitro Drug Release from Conventional vs. PEGylated Liposomes

FormulationDrugTime (hours)Cumulative Drug Release (%)Release Kinetics ModelReference
Conventional LiposomesCapecitabine2481.32Zero-order, Korsmeyer-Peppas[7]
PEGylated LiposomesCapecitabine3695 ± 0.3Higuchi[7]
Non-PEGylated pH-LipCalcein0.33 (20 min)~70-80-[1]
pH-Lip–PEG750Calcein0.33 (20 min)~60-70-[1]
Cationic PEGylated LiposomesDoxorubicin (B1662922)641Korsmeyer-Peppas[8][9][17]

Table 2: Influence of Stimuli on Drug Release from PEGylated Micelles and Hydrogels

CarrierDrugStimulusConditionCumulative Drug Release (%)TimeReference
pH-Responsive PEGylated MicellesDoxorubicinpHpH 5.0Significantly higher than at pH 7.4-[10]
PEGylated Chitosan HydrogelsDiclofenac (B195802)HydrophilicityHigher hydrophilicityFaster release rate-[14]
Thermo-responsive Hybrid NanogelsTemozolomide (TMZ)TemperatureIncreased TemperatureEnhanced release-[3]

Detailed Experimental Protocols for Validating Drug Release

Accurate validation of drug release mechanisms requires robust experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Drug Release Study using Dialysis Method

This is a common method for assessing the release of a drug from a nanocarrier.[7][8]

Protocol:

  • Preparation of the Dialysis Setup: A known amount of the drug-loaded PEGylated carrier formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to pass through but small enough to retain the carrier.

  • Release Medium: The dialysis bag is immersed in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions (pH 7.4, 37°C). Sink conditions should be maintained, meaning the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility.[18]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][17]

  • Data Analysis: The cumulative amount of drug released is plotted against time. The release data is then fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[7][16]

In Vitro Drug Release Study using USP Apparatus II (Paddle Method) Combined with Centrifugal Ultrafiltration

This novel "sample and separate" method offers an alternative to the dialysis method and can be more accurate in some cases.[19]

Protocol:

  • Apparatus Setup: The USP Apparatus II (paddle apparatus) is set up with a vessel containing the release medium maintained at 37°C.

  • Sample Introduction: The drug-loaded nanoparticle suspension is added to the release medium.

  • Sampling: At specific time points, a sample of the release medium containing both released drug and nanoparticles is withdrawn.

  • Separation of Free Drug: The withdrawn sample is subjected to centrifugal ultrafiltration using a device with a suitable MWCO to separate the free drug from the nanoparticles.

  • Quantification: The concentration of the free drug in the filtrate is determined by HPLC or another appropriate method.

  • Kinetic Modeling: The cumulative drug release is plotted against time and fitted to mathematical models to elucidate the release kinetics.

Characterization of PEGylated Carriers

Physicochemical characterization of the carriers before and after drug release studies is crucial for understanding the release mechanism.

  • Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS) to assess the stability and surface charge of the carriers.[8][17]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the carriers.[16][20]

  • Drug Encapsulation Efficiency (EE): Determined by separating the unencapsulated drug from the drug-loaded carriers and quantifying the amount of drug in each fraction.[8][17]

  • Chemical Integrity: Assessed using Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of the drug and excipients and to check for any chemical interactions.[8][20]

Visualization of Drug Release and Validation Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in drug release from PEGylated carriers and the experimental workflow for its validation.

Drug_Release_Mechanisms cluster_carrier PEGylated Carrier cluster_release Release Mechanisms cluster_environment Physiological Environment Carrier Drug-loaded PEGylated Carrier Diffusion Diffusion Carrier->Diffusion Drug moves through matrix Swelling Swelling Carrier->Swelling Carrier absorbs water Erosion Erosion Carrier->Erosion Carrier degrades Stimuli Stimuli-Responsive (pH, Temp, etc.) Carrier->Stimuli Trigger activation ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling->ReleasedDrug Erosion->ReleasedDrug Stimuli->ReleasedDrug

Caption: General drug release mechanisms from PEGylated carriers.

Validation_Workflow Formulation Prepare Drug-Loaded PEGylated Carrier Characterization1 Physicochemical Characterization (DLS, SEM, etc.) Formulation->Characterization1 InVitroRelease In Vitro Release Study (Dialysis or USP II) Formulation->InVitroRelease Sampling Collect Samples at Time Intervals InVitroRelease->Sampling Quantification Quantify Drug Concentration (HPLC, UV-Vis) Sampling->Quantification DataAnalysis Plot Cumulative Release vs. Time Quantification->DataAnalysis KineticModeling Fit Data to Release Models DataAnalysis->KineticModeling Mechanism Determine Release Mechanism KineticModeling->Mechanism

Caption: Experimental workflow for validating drug release mechanisms.

Conclusion

The validation of drug release mechanisms from PEGylated carriers is a multifaceted process that requires a combination of well-designed in vitro experiments and rigorous data analysis. By carefully selecting the appropriate experimental setup and kinetic models, researchers can gain valuable insights into how a drug is released from its carrier, which is essential for predicting its in vivo performance and ensuring the development of safe and effective nanomedicines. The comparative data and detailed protocols provided in this guide serve as a valuable resource for professionals in the field of drug delivery.

References

A Researcher's Guide to PEGylation: Balancing Bioactivity with Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in optimizing their clinical efficacy. Among the various techniques available, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—stands out as a widely adopted method to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of PEGylated and non-PEGylated proteins, supported by experimental data and detailed methodologies, to aid in the assessment of PEGylation's impact on protein activity.

The primary goal of PEGylation is to enhance the therapeutic value of a protein. This is often achieved by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life. Additionally, the PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity. However, these advantages can come at a cost: a potential reduction in the protein's biological activity. The steric hindrance imposed by the PEG moiety can interfere with the protein's interaction with its target receptor or substrate. Therefore, a careful and systematic evaluation of the impact of PEGylation on protein activity is paramount.

Quantitative Comparison of Protein Activity: Native vs. PEGylated

The decision to PEGylate a therapeutic protein hinges on a thorough cost-benefit analysis where the potential loss of in vitro activity is weighed against the gains in in vivo stability and circulation time. The following tables summarize the quantitative impact of PEGylation on the activity of several therapeutic proteins.

Enzyme Kinetics

For therapeutic enzymes, a key consideration is the effect of PEGylation on their catalytic efficiency. This is typically assessed by measuring the Michaelis constant (Km) and the catalytic rate constant (kcat).

EnzymeModificationKmkcatCatalytic Efficiency (kcat/Km)% Retained ActivityReference
α-Chymotrypsin Native0.05 mM--100%[1]
Mono-PEGylated (5 kDa)0.11 mMDecreasedDecreased~50-60%[1]
Poly-PEGylated (5 kDa)0.19 mMDecreasedSignificantly Decreased<50%[1]
L-Asparaginase Native0.318 mM2915 µmol/min9166100%
PEGylated (330 Da)0.396 mM3193 µmol/min806388%
Trypsin Native---100%[2]
PEGylated (20 kDa)---Significant Loss[2]

Note: "-" indicates data not specified in the cited sources.

Receptor Binding Affinity

For proteins that exert their effect by binding to cell surface receptors, it is crucial to evaluate how PEGylation affects their binding affinity, commonly measured by the dissociation constant (Kd).

ProteinModificationReceptorKd% Retained AffinityReference
Interferon-α2a NativeIFNAR2-100%[3]
PEGylated (40 kDa branched)IFNAR2-7%[3]
Exendin-4 NativeGLP-1 Receptor-100%
C-terminal Cys PEGylationGLP-1 Receptor-Highest among PEGylated forms
N-terminal PEGylationGLP-1 Receptor-Reduced
Lysine PEGylation (non-specific)GLP-1 Receptor-Reduced

Note: "-" indicates data not specified in the cited sources.

In Vivo Efficacy

Ultimately, the success of a PEGylated protein is determined by its performance in a biological system. In vivo studies are essential to assess the overall therapeutic benefit, which may be enhanced despite a decrease in in vitro activity due to improved pharmacokinetics.

Therapeutic ProteinIndicationPEGylation Effect on In Vivo EfficacyReference
Interferon-α2b Hepatitis CMore efficacious than non-PEGylated form due to prolonged drug exposure.[4]
G-CSF (Filgrastim) NeutropeniaApproximately 10-fold increase in in vivo half-life compared to the unmodified form.[4]
Proticles (nanoparticles) Drug DeliveryPEGylated proticles showed significantly higher blood values and slower degradation in vivo compared to non-PEGylated counterparts.[5][6]
Paclitaxel Palmitate Liposomes Cancer TherapyPEGylated liposomes exhibited greater stability and targeted drug delivery to the tumor site.[7]
HM-3 (polypeptide) Cancer TherapyPEG modification increased the circulatory stability and extended the half-life of the polypeptide.[8]

Experimental Protocols

Accurate and reproducible assessment of protein activity is fundamental to any PEGylation project. Below are detailed methodologies for key experiments.

Protein Concentration Determination

An accurate determination of protein concentration is the first step for any subsequent activity assay. The Bradford and BCA assays are two of the most common colorimetric methods.

Bradford Protein Assay

  • Reagent Preparation: Prepare Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water.

  • Standard Curve: Prepare a series of protein standards of known concentrations (e.g., Bovine Serum Albumin, BSA) ranging from 0.05 to 0.40 mg/mL.

  • Assay Procedure:

    • Add 20 µL of each standard or unknown sample to a microplate well.

    • Add 180 µL of Bradford reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.

Bicinchoninic Acid (BCA) Protein Assay

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B in a 50:1 ratio.[1]

  • Standard Curve: Prepare a series of protein standards (e.g., BSA) with known concentrations.

  • Assay Procedure:

    • Add 10 µL of each standard or unknown sample to a microplate well.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.[1][9]

  • Calculation: Create a standard curve and determine the concentration of the unknown samples.

Antiviral Activity Assay for Interferon (Cytopathic Effect Inhibition Assay)

This assay measures the ability of interferon to protect cells from virus-induced cell death.[4][10][11]

  • Cell Plating: Seed A549 cells (human lung carcinoma) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Sample Preparation: Prepare serial two-fold dilutions of the native and PEGylated interferon samples.

  • Treatment: Add the interferon dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include cell control (no interferon, no virus) and virus control (no interferon, with virus) wells.

  • Viral Infection: Add a predetermined amount of Encephalomyocarditis virus (EMCV) to all wells except the cell control wells.

  • Incubation: Incubate the plate for a period sufficient to cause 100% cell death in the virus control wells (approximately 40-56 hours).

  • Staining: Remove the media, and fix and stain the remaining viable cells with a crystal violet solution.

  • Quantification: Gently wash the wells to remove excess stain and allow the plate to dry. The endpoint is determined as the concentration of interferon that protects 50% of the cells from the viral cytopathic effect.

Cell Proliferation Assay for G-CSF

The biological activity of Granulocyte-Colony Stimulating Factor (G-CSF) is determined by its ability to stimulate the proliferation of a dependent cell line, such as M-NFS-60.[12][13][14]

  • Cell Seeding: Seed M-NFS-60 cells into a 96-well plate.

  • Sample Addition: Add varying concentrations of native and PEGylated G-CSF to the wells.

  • Incubation: Incubate the plate for 48 hours.

  • Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as XTT or WST-8, which measures the metabolic activity of viable cells. Add the assay reagent to each well and incubate for a specified time.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for XTT).

  • Data Analysis: Plot the absorbance against the G-CSF concentration to generate a dose-response curve and determine the EC50 (the concentration that induces 50% of the maximal response).

Enzyme Kinetics Assay for Asparaginase (B612624)

The activity of asparaginase is determined by measuring the amount of ammonia (B1221849) released from the hydrolysis of asparagine.

  • Reaction Setup: Prepare a reaction mixture containing L-asparagine in a suitable buffer (e.g., 0.05 M Tris-HCl, pH 8.6).

  • Enzyme Addition: Add a known concentration of native or PEGylated asparaginase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Ammonia Detection: Centrifuge to remove precipitated protein. The amount of ammonia in the supernatant is quantified using Nessler's reagent, which forms a colored complex that can be measured spectrophotometrically at 480 nm.

  • Calculation of Km and kcat: By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can then be calculated by dividing Vmax by the enzyme concentration.[15][16]

Visualizing the Impact of PEGylation

Diagrams generated using Graphviz provide a clear visual representation of the complex processes and relationships involved in PEGylation.

PEGylation_Workflow Native_Protein Native Protein Reaction PEGylation Reaction (e.g., Amine or Thiol Conjugation) Native_Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Crude_Mixture Crude Reaction Mixture (PEGylated Protein, Native Protein, Excess PEG) Reaction->Crude_Mixture Purification Purification (e.g., IEX, SEC) Crude_Mixture->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product Characterization Characterization (SEC, Mass Spec, Activity Assays) Purified_Product->Characterization Final_Product Final PEGylated Product Characterization->Final_Product

General workflow for protein PEGylation.

PEGylation_Effects PEGylation PEGylation Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Shielding Steric Shielding PEGylation->Shielding Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Extended_HalfLife Extended Half-Life Reduced_Clearance->Extended_HalfLife Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity Reduced_Proteolysis Reduced Proteolysis Shielding->Reduced_Proteolysis Reduced_Activity Reduced Biological Activity Shielding->Reduced_Activity

Key consequences of protein PEGylation.

Conclusion

PEGylation is a powerful and proven strategy for improving the therapeutic properties of proteins. However, the benefits of increased stability and prolonged circulation must be carefully balanced against the potential for reduced biological activity. A thorough and systematic assessment, employing the quantitative assays and methodologies outlined in this guide, is essential for the successful development of effective and safe PEGylated protein therapeutics. By understanding the trade-offs and meticulously characterizing the modified protein, researchers can harness the full potential of PEGylation to create superior biopharmaceuticals.

References

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